KRAS inhibitor-37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
3058573-95-5 |
|---|---|
Formule moléculaire |
C32H33ClFN7O3 |
Poids moléculaire |
618.1 g/mol |
Nom IUPAC |
(8S)-13-(6-chloro-5-cyclopropyl-1H-indazol-4-yl)-14-fluoro-17-[[(8S)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-6,10-dioxa-2,12,16,18-tetrazatetracyclo[9.7.1.02,8.015,19]nonadeca-1(18),11,13,15(19),16-pentaene |
InChI |
InChI=1S/C32H33ClFN7O3/c1-17-11-32(6-2-7-40(32)13-17)16-44-31-37-28-25-29(38-31)41-8-3-9-42-14-19(41)15-43-30(25)36-27(26(28)34)24-20-12-35-39-22(20)10-21(33)23(24)18-4-5-18/h10,12,18-19H,1-9,11,13-16H2,(H,35,39)/t19-,32-/m0/s1 |
Clé InChI |
DXOMOBYVTNQMSC-GTJUCTONSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of KRAS Inhibitor-37 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for KRAS inhibitor-37, a potent antagonist of KRAS, a key proto-oncogene frequently mutated in various cancers. This document outlines the inhibitor's binding affinity, its impact on cancer cell proliferation, and, where publicly available, its effects on downstream signaling pathways. Experimental methodologies are detailed to facilitate the replication and further investigation of its activity.
Introduction to KRAS and the Rationale for Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS stimulates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are critical for cell proliferation, survival, and differentiation. Activating mutations in the KRAS gene, commonly occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. The high prevalence of these mutations in aggressive cancers such as pancreatic, colorectal, and non-small cell lung cancer has made mutant KRAS a prime target for therapeutic intervention.
Binding Affinity and Potency of this compound
This compound has demonstrated high-affinity binding to both wild-type and various mutant forms of the KRAS protein. Quantitative analysis using surface plasmon resonance (SPR) has elucidated the dissociation constants (Kd) of the inhibitor for several key KRAS variants. Furthermore, its potent anti-proliferative effects have been quantified in various cancer cell lines.
Data Presentation: Binding Affinity and Cellular Potency
| Parameter | Target | Value |
| Dissociation Constant (Kd) | K-Ras (Wild Type) | 0.004 nM[1][2] |
| KRas G12D | 0.041 nM[1][2] | |
| KRas G12C | 0.019 nM[1][2] | |
| KRas G12V | 0.144 nM[1][2] | |
| Inhibitory Concentration (IC50) | H358 cells | <2 nM - 14 nM[3][4] |
| SW620 cells | <2 nM - 14 nM[3][4][5] | |
| PANC08.13 cells | <2 nM - 14 nM[3][4] |
Mechanism of Action: Downstream Signaling Pathways
While direct and specific experimental evidence detailing the effect of this compound on downstream signaling pathways is not extensively available in the public domain, the mechanism for potent KRAS inhibitors is generally understood to involve the suppression of the RAF-MEK-ERK and PI3K-AKT pathways. By binding to KRAS, the inhibitor prevents its interaction with downstream effectors, thereby abrogating the aberrant signaling cascade that drives cancer cell proliferation.
The anticipated mechanism of action involves the reduction of phosphorylation levels of key proteins within these pathways. A logical workflow for investigating these effects is presented below.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically employed to characterize the mechanism of action of KRAS inhibitors like this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of this compound to various KRAS proteins.
Methodology:
-
Immobilize recombinant human KRAS protein (wild-type or mutant) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH glycine (B1666218) solution.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Methodology:
-
Seed cancer cells (e.g., H358, SW620, PANC08.13) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to vehicle-treated control cells and plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the RAF-MEK-ERK and PI3K-AKT pathways.
Methodology:
-
Culture cancer cells to 70-80% confluency and then serum-starve overnight.
-
Treat the cells with this compound at various concentrations for a defined time period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of KRAS, RAF, MEK, ERK, AKT, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing KRAS inhibitors.
Conclusion
This compound is a highly potent molecule that exhibits strong binding to various KRAS mutants and effectively inhibits the proliferation of KRAS-driven cancer cell lines. While detailed public data on its specific impact on downstream signaling is limited, its mechanism is presumed to align with the established paradigm of KRAS inhibition, leading to the suppression of key pro-survival pathways. The experimental protocols provided herein offer a robust framework for the further investigation and validation of the mechanism of action of this and other novel KRAS inhibitors. Further research, potentially through the analysis of the originating patent (WO2018143315A1), is required to fully elucidate the detailed molecular interactions and cellular consequences of treatment with this compound.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of KRAS Inhibitor-37
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of KRAS inhibitor-37, a potent antagonist of KRAS, including its binding affinity across various KRAS isoforms. Due to the limited public availability of detailed kinetic data for this specific inhibitor, this document also presents representative experimental protocols and kinetic analysis methodologies commonly employed for well-characterized covalent KRAS inhibitors. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel KRAS-targeted therapies.
Quantitative Binding Affinity of this compound
This compound has demonstrated high-affinity binding to both wild-type and various mutant forms of the KRAS protein. The dissociation constants (Kd) have been determined using Surface Plasmon Resonance (SPR), a label-free technique that measures real-time biomolecular interactions. The available data is summarized in the table below.
| Target Protein | Dissociation Constant (Kd) (nM) | Assay Method |
| KRAS (Wild Type) | 0.004 | SPR[1][2][3][4][5] |
| KRAS (G12D) | 0.041 | SPR[1][2][3][4][5] |
| KRAS (G12C) | 0.019 | SPR[1][2][3][4][5] |
| KRAS (G12V) | 0.144 | SPR[1][2][3][4][5] |
This data indicates that this compound is a highly potent binder to the tested KRAS variants, with sub-nanomolar affinity.
Understanding KRAS Signaling and Inhibition
KRAS is a central node in crucial signaling pathways that regulate cell growth, proliferation, and survival.[6] Mutations in KRAS, such as the G12C, G12D, and G12V variants, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and oncogenesis.[7][8] The primary signaling cascades activated by KRAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8] KRAS inhibitors, like inhibitor-37, aim to disrupt these aberrant signaling activities. Covalent inhibitors, in particular, form an irreversible bond with the mutant cysteine in KRAS G12C, trapping the protein in an inactive state.[7]
Experimental Protocols for Binding Affinity and Kinetic Analysis
The determination of binding affinity and kinetics for covalent inhibitors requires precise biophysical assays. While specific protocols for this compound are not publicly detailed, the following methodologies for a representative covalent KRAS G12C inhibitor, ARS-853, illustrate the standard procedures.
Surface Plasmon Resonance (SPR) for Affinity and Kinetics
SPR is a powerful technique for the label-free, real-time analysis of biomolecular interactions, providing data on association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d).
Methodology:
-
Immobilization:
-
Purified recombinant KRAS G12C protein is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.
-
Remaining active sites on the surface are deactivated using ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of the KRAS inhibitor, prepared in a running buffer (e.g., PBS with 0.05% Tween 20), are injected over the immobilized KRAS G12C surface.
-
The association of the inhibitor to KRAS is monitored in real-time.
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model for reversible interactions or a two-state model for covalent inhibitors) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_d).[9] For covalent inhibitors, the analysis can be more complex, often requiring specialized models to account for the irreversible binding step.[9]
-
Mass Spectrometry for Covalent Engagement and Kinetics
Mass spectrometry (MS) is employed to confirm the covalent modification of KRAS G12C and to determine the rate of this irreversible reaction.
Methodology:
-
Reaction Setup:
-
Purified KRAS G12C protein is incubated with the covalent inhibitor at a defined concentration and temperature.
-
Aliquots are taken at various time points.
-
-
Quenching and Sample Preparation:
-
The reaction in each aliquot is quenched, typically by adding 0.1% formic acid.[6]
-
The samples are desalted using a C4 ZipTip or a similar method to remove non-volatile salts and unreacted inhibitor.[6]
-
The protein is eluted in a solution suitable for MS analysis (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).[6]
-
-
MS Analysis:
-
Samples are analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.[6]
-
The instrument is calibrated to ensure accurate mass measurement.
-
-
Data Analysis:
-
The mass spectra are deconvoluted to determine the masses of the unmodified KRAS G12C and the inhibitor-adducted protein.[6]
-
The relative abundance of the modified and unmodified protein is used to calculate the percentage of covalent modification at each time point.[6]
-
The rate of covalent modification (k_inact) can be determined by plotting the percentage of modification against time. The second-order rate constant (k_inact/K_i) is a critical measure of covalent inhibitor efficiency.[10][11]
-
Conclusion
This compound is a high-affinity binder to wild-type and oncogenic mutant KRAS proteins. While detailed public information on its binding kinetics is limited, the experimental frameworks presented here for analogous covalent inhibitors provide a robust guide for the characterization of such compounds. The use of biophysical techniques like SPR and MS is crucial for elucidating the complete binding profile, including affinity, kinetics, and covalent engagement, which are essential for the rational design and optimization of next-generation KRAS inhibitors.
References
- 1. KRas | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
The Specificity of KRAS G12C Inhibition: A Technical Overview of Inhibitor-37
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of small molecules that can selectively target the G12C mutant of the KRAS oncoprotein represents a significant breakthrough in cancer therapy. This technical guide provides an in-depth analysis of the selectivity profile of a representative KRAS G12C inhibitor, herein referred to as "Inhibitor-37," for the G12C mutation over other common KRAS mutations (e.g., G12D, G12V) and the wild-type (WT) protein. This document details the experimental methodologies used to determine inhibitor potency and selectivity, presents quantitative data in a clear, tabular format, and visualizes the underlying biological pathways and experimental workflows. While specific data for a compound designated "KRAS inhibitor-37" is not publicly available, this guide utilizes data from well-characterized KRAS G12C covalent inhibitors to illustrate the principles of their remarkable selectivity.
Introduction to KRAS and the G12C Mutation
The KRAS gene, a member of the RAS family of small GTPases, is one of the most frequently mutated oncogenes in human cancers. The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways involved in cell proliferation, survival, and differentiation. Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth.
The KRAS G12C mutation, in which a glycine (B1666218) residue is replaced by a cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC) and is also found in colorectal and pancreatic cancers. The presence of the cysteine residue at position 12 offers a unique therapeutic window for the development of covalent inhibitors that can specifically and irreversibly bind to this mutant protein, sparing the wild-type KRAS and other mutant forms.
Mechanism of Action of Covalent KRAS G12C Inhibitors
KRAS G12C inhibitors are designed to exploit the nucleophilic cysteine residue present in the mutant protein. These inhibitors form a covalent bond with the sulfur atom of cysteine-12, effectively locking the KRAS G12C protein in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby abrogating downstream signaling. The high selectivity of these inhibitors stems from their specific interaction with the G12C-mutant protein, as other KRAS variants and the wild-type protein lack this reactive cysteine at position 12.
Quantitative Analysis of Inhibitor-37 Selectivity
The selectivity of a KRAS inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects. The following tables summarize the quantitative data for a representative KRAS G12C inhibitor, demonstrating its high selectivity for the G12C mutant.
Table 1: Biochemical Potency and Selectivity of a Representative KRAS G12C Inhibitor
| KRAS Isoform | IC50 (nM)¹ | Fold Selectivity vs. G12C |
| G12C | 10 | 1 |
| G12D | >10,000 | >1,000 |
| G12V | >10,000 | >1,000 |
| Wild-Type (WT) | >10,000 | >1,000 |
¹IC50 (Half-maximal inhibitory concentration) values are determined from biochemical assays measuring the inhibition of SOS1-mediated nucleotide exchange.
Table 2: Cellular Potency and Selectivity of a Representative KRAS G12C Inhibitor in Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM)² |
| NCI-H358 | G12C | 15 |
| MIA PaCa-2 | G12C | 25 |
| A549 | G12S | >20,000 |
| PANC-1 | G12D | >20,000 |
²IC50 values are determined from cell viability assays (e.g., CellTiter-Glo®) after 72 hours of inhibitor treatment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following sections describe the key experimental protocols.
Biochemical Assays
4.1.1. SOS1-Mediated Nucleotide Exchange Assay
This assay biochemically quantifies the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.
-
Principle: The assay measures the displacement of a fluorescently labeled GDP analog (e.g., mant-GDP) from KRAS in the presence of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1 and a non-fluorescent GTP analog. Inhibition of this exchange results in a stable fluorescent signal.
-
Protocol:
-
Recombinant KRAS protein (WT or mutant) is pre-loaded with mant-GDP.
-
The inhibitor, at varying concentrations, is incubated with the mant-GDP-loaded KRAS.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and a molar excess of GTP.
-
The fluorescence intensity is monitored over time using a plate reader.
-
IC50 values are calculated by plotting the rate of fluorescence decay against the inhibitor concentration.
-
Cellular Assays
4.2.1. Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cell lines with different KRAS mutations.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
-
Protocol:
-
Cancer cell lines with known KRAS mutations are seeded in 96-well plates.
-
After cell attachment, cells are treated with a serial dilution of the inhibitor or vehicle control (DMSO).
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CellTiter-Glo® reagent is added to each well, and luminescence is measured using a luminometer.
-
IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
-
4.2.2. Western Blot Analysis of Downstream Signaling
This assay assesses the inhibitor's ability to block the KRAS signaling cascade within the cell.
-
Principle: Western blotting is used to detect the phosphorylation status of key downstream effector proteins, such as ERK (p-ERK) and AKT (p-AKT). A decrease in the levels of the phosphorylated forms indicates inhibition of the pathway.
-
Protocol:
-
KRAS G12C mutant cells are treated with the inhibitor at various concentrations and time points.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for p-ERK, total ERK, p-AKT, and total AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Conclusion
The development of covalent inhibitors targeting the KRAS G12C mutation marks a paradigm shift in the treatment of KRAS-driven cancers. As exemplified by the data for "Inhibitor-37," these compounds exhibit remarkable selectivity for the G12C mutant over other KRAS isoforms and the wild-type protein. This high degree of selectivity, validated through a suite of rigorous biochemical and cellular assays, is fundamental to their clinical potential, promising a wider therapeutic index and reduced toxicity. The continued exploration of this therapeutic strategy holds significant promise for patients with KRAS G12C-mutant tumors.
An In-depth Technical Guide to the Early-Stage Development of Novel KRAS G12C Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a small GTPase, functions as a critical molecular switch in cellular signaling, regulating processes like cell growth, differentiation, and survival.[1] For decades, oncogenic KRAS mutations, which lock the protein in a constitutively active "ON" state, rendered it an "undruggable" target in cancer therapy.[2][3] The discovery of a specific mutation, G12C (glycine-to-cysteine substitution at codon 12), prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, marked a turning point.[1] This mutation introduces a unique cysteine residue that can be covalently targeted, paving the way for the development of a new class of highly specific inhibitors.[4]
This guide provides a comprehensive overview of the core principles, experimental methodologies, and emerging strategies in the early-stage development of novel KRAS G12C inhibitors, intended for researchers, scientists, and drug development professionals.
The KRAS G12C Signaling Axis
KRAS cycles between an inactive, GDP-bound state and an active, GTP-bound state.[4] Upstream signals from receptor tyrosine kinases (RTKs) activate guanine (B1146940) nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which facilitate the exchange of GDP for GTP, turning KRAS "ON".[2] The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, thus trapping KRAS in its active, signal-transducing conformation.[2]
In its active state, KRAS G12C initiates downstream signaling cascades, primarily through two key pathways:
-
MAPK/ERK Pathway: Active KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK, leading to the phosphorylation of ERK.[5] Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: KRAS can also directly interact with and activate phosphoinositide 3-kinase (PI3K).[5] This leads to the activation of AKT and the subsequent mTOR signaling cascade, which is crucial for cell growth, metabolism, and survival.[5]
Therapeutic Strategies and Novel Inhibitor Scaffolds
The development of KRAS G12C inhibitors began with fragment-based screening, which identified a "switch-II pocket" on the protein that could be targeted.[6] This led to the creation of covalent inhibitors that specifically bind to the mutant cysteine-12, locking the protein in its inactive state.[7]
Key Inhibitor Classes:
-
Covalent Inhibitors: These molecules typically contain an electrophilic "warhead" (e.g., an acrylamide) that forms an irreversible covalent bond with the thiol group of cysteine-12.[8] This class includes the first FDA-approved inhibitors, sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), as well as next-generation agents like divarasib, garsorasib, and fulzerasib.[9][10]
-
Non-covalent Inhibitors: Emerging research focuses on developing potent non-covalent inhibitors that bind to the switch-II pocket.[11][12] This approach could potentially be adapted to target other KRAS mutations that lack a cysteine residue, such as G12D.[13] MRTX1133 is a notable example of a selective, non-covalent inhibitor targeting KRAS G12D.[13]
Novel Scaffolds: To improve potency, selectivity, and pharmacokinetic properties, and to overcome resistance, researchers are exploring novel chemical scaffolds.[14] Recent strategies include:
-
Core Scaffold Engineering: Replacing traditional bicyclic systems with novel cores, such as a 6,8-difluoroquinazoline, has yielded compounds with sub-nanomolar cellular potency and activity against known resistance mutations.[14]
-
DNA-Encoded Library (DEL) Screening: This high-throughput technique allows for the screening of millions to billions of compounds to identify structurally novel covalent inhibitors.[8][15]
-
Quinazoline-based Analogs: Building upon the scaffold of early inhibitors like ARS-1620, new quinazoline (B50416) derivatives are being designed and synthesized to enhance binding affinity and in vivo efficacy.[16]
Data on Preclinical and Clinical Efficacy
The evaluation of novel inhibitors relies on robust quantitative data from a cascade of assays. Below is a summary of representative data for key KRAS G12C inhibitors.
Table 1: Preclinical Potency of Select KRAS G12C Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Citation |
|---|---|---|---|---|
| Sotorasib (AMG 510) | NCI-H358 | Cell Viability | 8.88 | [17] |
| Adagrasib (MRTX849) | NCI-H358 | Cell Viability | Data not specified | [18] |
| Compound 19 | NCI-H358 | Cell Proliferation | 0.5 | [14] |
| Compound 20 | NCI-H358 | Cell Proliferation | 0.5 | [14] |
| KS-19 | NCI-H358 | Cell Proliferation | 460 - 870 |[16] |
Table 2: Clinical Efficacy of Select KRAS G12C Inhibitors in NSCLC
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
|---|---|---|---|---|
| Sotorasib | CodeBreak 200 | 28% | 5.6 months | [19] |
| Adagrasib | KRYSTAL-12 | 32% | 5.5 months | [19] |
| Garsorasib | Phase II | 52% | 9.0 months | [9] |
| Divarasib | Phase I | 56.4% | Data not specified |[20] |
Table 3: Pharmacokinetic Properties of Novel Inhibitors
| Compound | Oral Bioavailability (F%) in Mice | Citation |
|---|---|---|
| Compound 19 | 60.7% | [14] |
| Compound 20 | 40.8% |[14] |
Key Experimental Protocols
A standardized workflow is essential for the discovery and characterization of novel KRAS G12C inhibitors. This involves a series of biochemical, cell-based, and structural assays.
A. Biochemical Assays
These assays provide the initial assessment of a compound's ability to bind to and inhibit the KRAS G12C protein directly.
-
Protocol: Competition Binding Assay
-
Protein Preparation: Express and purify recombinant KRAS G12C protein (e.g., N-terminal fusions with a DNA binding domain).[17]
-
Immobilization: A known binder (capture ligand) to the switch-II pocket is immobilized on magnetic beads.[17]
-
Incubation: Incubate the DNA-tagged KRAS G12C protein with the immobilized capture ligand in the presence of varying concentrations of the test inhibitor.
-
Wash and Elute: Wash away unbound components. Elute the protein-ligand complexes.
-
Quantification: Quantify the amount of bound KRAS G12C protein using quantitative PCR (qPCR) on the DNA tag. A decrease in signal indicates competition by the test inhibitor.[17]
-
Analysis: Determine the dissociation constant (Kd) or IC50 value by plotting the signal against the inhibitor concentration.
-
-
Protocol: Nucleotide Exchange Assay
-
Protein Loading: Load purified KRAS G12C with a fluorescent GDP analog (e.g., mant-GDP).
-
Inhibitor Incubation: Incubate the GDP-loaded KRAS G12C with the test inhibitor for a defined period.
-
Initiate Exchange: Initiate the nucleotide exchange reaction by adding a GEF (e.g., SOS1) and a large excess of non-fluorescent GTP.
-
Monitoring: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced. The rate of exchange is indicative of KRAS activity.
-
Analysis: Calculate the inhibition of nucleotide exchange relative to a vehicle control to determine the compound's functional activity (IC50).[17]
-
B. Cell-Based Assays
These assays evaluate the inhibitor's effect in a more biologically relevant context, using cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed KRAS G12C mutant cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for 72-96 hours.
-
Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the IC50 value, representing the concentration at which cell growth is inhibited by 50%.
-
-
Protocol: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
-
Cell Treatment: Treat intact KRAS G12C cells with the test inhibitor or vehicle control for 1 hour.[17]
-
Thermal Challenge: Heat the cell lysates to a range of temperatures for a short duration (e.g., 3 minutes).[17] Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble KRAS G12C remaining at each temperature using Western blot or ELISA.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms direct target engagement in the cellular environment.[17]
-
-
Protocol: Western Blot for Pathway Modulation
-
Treatment and Lysis: Treat KRAS G12C cells with the inhibitor for a specified time (e.g., 2-24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). Use a loading control like GAPDH or β-actin.
-
Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity. A reduction in the p-ERK/t-ERK ratio indicates successful inhibition of the MAPK signaling pathway downstream of KRAS.[16]
-
C. Structural Biology
-
Protocol: X-ray Co-crystallography
-
Complex Formation: Incubate purified, GDP-bound KRAS G12C protein with an excess of the inhibitor to ensure complete covalent modification.[4]
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop).
-
Data Collection: Once suitable crystals are obtained, collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the three-dimensional structure of the KRAS G12C-inhibitor complex.
-
Analysis: Analyze the binding mode, covalent linkage to Cys12, and specific molecular interactions between the inhibitor and the switch-II pocket to guide further structure-activity relationship (SAR) studies.[4][8]
-
Mechanisms of Resistance to KRAS G12C Inhibition
Despite promising initial responses, tumors can develop resistance to KRAS G12C inhibitors. Understanding these mechanisms is critical for developing next-generation therapies and combination strategies.[21] Resistance can be broadly categorized as "on-target" or "off-target".[22][23]
-
On-Target Resistance: Involves genetic alterations in the KRAS gene itself. This can include secondary KRAS mutations that prevent inhibitor binding or lock KRAS in its active GTP-bound state.[22]
-
Off-Target Resistance: Bypasses the need for KRAS G12C signaling. Common mechanisms include:
-
Bypass Signaling: Amplification or activating mutations in upstream RTKs (e.g., EGFR, MET) or downstream effectors (e.g., BRAF, MEK) can reactivate the MAPK pathway independently of KRAS G12C.[24]
-
Activation of Parallel Pathways: Some tumor cells may rely on parallel growth signaling pathways, such as PI3K/AKT, which are not effectively targeted by KRAS G12C inhibitors alone.[5]
-
Histological Transformation: In some cases, lung adenocarcinomas can transform into squamous cell carcinomas, a different cell lineage that is less dependent on KRAS signaling.[23]
-
Future Directions and Combination Strategies
The future of KRAS G12C-targeted therapy lies in overcoming resistance and improving the durability of patient responses. Key areas of focus include:
-
Next-Generation Inhibitors: Developing more potent inhibitors with improved pharmacokinetic profiles and activity against known resistance mutations.[14][25]
-
Targeting the "ON" State: Most current inhibitors target the inactive, GDP-bound state. Developing inhibitors that can also target the active, GTP-bound KRAS G12C could provide more comprehensive pathway inhibition.[11]
-
Combination Therapies: Combining KRAS G12C inhibitors with other targeted agents is a promising strategy to block resistance pathways.[19] Clinical trials are actively investigating combinations with:
-
SHP2 Inhibitors: To block the feedback activation of RAS.[26]
-
EGFR Inhibitors: Particularly in colorectal cancer, where EGFR signaling is a key resistance mechanism.[26]
-
MEK Inhibitors: To provide a vertical blockade of the MAPK pathway.
-
Immune Checkpoint Inhibitors: To leverage the potential immunomodulatory effects of KRAS inhibition.[19][27]
-
The journey from an "undruggable" target to clinically approved medicines has been a landmark achievement in oncology. The continued evolution of novel scaffolds, creative therapeutic strategies, and a deeper understanding of resistance mechanisms promises to further refine and enhance the efficacy of targeting KRAS G12C-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ilcn.org [ilcn.org]
- 10. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]
- 11. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Fragments: From noncovalent fragment to covalent KRASG12C inhibitor [practicalfragments.blogspot.com]
- 13. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based design and synthesis of novel highly potent and selective KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. emjreviews.com [emjreviews.com]
- 20. tandfonline.com [tandfonline.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 23. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 'Next-generation KRAS inhibitors and subcutaneous amivantamab are redefining lung cancer care' < Hospital < Article - KBR [koreabiomed.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Advances in the treatment of KRAS G12C mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of KRAS G12C Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, transforming a previously "undruggable" target into a tractable one. This technical guide provides an in-depth exploration of the structural biology of KRAS G12C in complex with key inhibitors, focusing on the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate these structures.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] Mutations in the KRAS gene are among the most prevalent in human cancers, leading to constitutive activation of downstream pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly common in non-small cell lung cancer (NSCLC).[1] This mutation creates a unique, targetable cysteine residue that has been exploited by a new class of covalent inhibitors.[4]
These inhibitors, including the FDA-approved drugs sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), as well as the clinical candidate divarasib (B10829276) (GDC-6036), function by irreversibly binding to the mutant cysteine 12.[5][6][7] This covalent modification occurs when KRAS G12C is in its inactive, GDP-bound state, trapping the protein in this conformation and preventing its interaction with downstream effectors, thereby inhibiting oncogenic signaling.[6][8] The inhibitors bind in a shallow pocket on the protein surface known as the Switch-II pocket (S-IIP).[9]
Quantitative Analysis of Inhibitor Binding
The efficacy and selectivity of KRAS G12C inhibitors are underpinned by their specific binding affinities and kinetic parameters. The following tables summarize key quantitative data for sotorasib, adagrasib, and divarasib, compiled from various biochemical and biophysical assays.
Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Parameter | Value | Reference(s) |
| Sotorasib (AMG 510) | TR-FRET | IC50 | 8.88 nM | [10] |
| Biochemical Competition Binding | KD | 220 nM | [10] | |
| Cell Proliferation (NCI-H358) | IC50 | ~7 nM | [11] | |
| Adagrasib (MRTX849) | Cell Viability (2D) | IC50 | 10 - 973 nM | [12] |
| Cell Viability (3D spheroid) | IC50 | 0.2 - 1042 nM | [12] | |
| pERK Inhibition (Cellular) | IC50 | 1.7 nM | [13] | |
| Divarasib (GDC-6036) | In vitro covalent engagement | - | High potency | [5][14] |
Table 2: Structural Data of KRAS G12C-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) | Reference(s) |
| 6OIM | Sotorasib | 1.65 | [2] |
| 6UT0 | Adagrasib | 1.94 | [13][15] |
| 9DMM | Divarasib | 1.90 | [5][16] |
Signaling Pathways and Mechanism of Inhibition
The constitutive activation of KRAS G12C drives downstream signaling pathways that promote tumor growth. Covalent inhibitors block these pathways by locking KRAS in an inactive state.
Experimental Protocols
The structural and functional characterization of KRAS G12C inhibitors relies on a suite of biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.
KRAS G12C Protein Expression and Purification
This protocol outlines a general procedure for obtaining high-purity KRAS G12C protein for structural and biophysical studies.
-
Transformation and Expression:
-
A plasmid containing the human KRAS G12C sequence (typically residues 1-169) with an N-terminal His-tag is transformed into E. coli BL21(DE3) cells.[17][18]
-
Cells are grown in Luria-Bertani (LB) broth supplemented with an appropriate antibiotic at 37°C to an OD600 of ~0.8.[18]
-
Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for 16 hours at 18°C.[18]
-
-
Cell Lysis and Clarification:
-
Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, protease inhibitors).[18]
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by ultracentrifugation to remove cell debris.
-
-
Purification:
-
The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient.
-
The His-tag is cleaved using a specific protease (e.g., TEV protease).
-
Further purification is achieved through ion-exchange and size-exclusion chromatography to ensure high homogeneity.[19]
-
The purified protein is loaded with GDP.
-
-
Quality Control:
-
Protein purity is assessed by SDS-PAGE.
-
Protein concentration is determined using a spectrophotometer or a protein assay.
-
The nucleotide-bound state can be confirmed by mass spectrometry.
-
X-Ray Crystallography of KRAS G12C-Inhibitor Complexes
This protocol provides a general workflow for determining the crystal structure of a KRAS G12C-inhibitor complex.
-
Complex Formation:
-
Crystallization:
-
Data Collection and Processing:
-
Structure Determination and Refinement:
Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics (association and dissociation rates) and affinity of the initial non-covalent binding of the inhibitor to KRAS G12C.
-
Chip Preparation:
-
A sensor chip (e.g., CM5 or a biotin (B1667282) sensor chip) is activated.
-
Recombinant KRAS G12C protein is immobilized on the sensor surface.[8][9]
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-P supplemented with MgCl2 and DMSO) is flowed over the chip to establish a stable baseline.[8]
-
A series of inhibitor concentrations are injected over the surface.
-
The association (kon) and dissociation (koff) rates are monitored in real-time by changes in the refractive index.
-
-
Data Analysis:
-
The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is used to assess inhibitor binding by measuring the change in the protein's melting temperature (Tm) upon ligand binding.
-
Assay Setup:
-
KRAS G12C protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[21]
-
The inhibitor is added to the protein-dye mixture.
-
-
Thermal Denaturation:
-
The temperature is gradually increased in a real-time PCR instrument, and the fluorescence is monitored.
-
As the protein unfolds, the dye binds, and the fluorescence increases.
-
-
Data Analysis:
Mechanism of Covalent Inhibition
The covalent inhibitors of KRAS G12C employ a two-step mechanism: initial reversible binding to the Switch-II pocket followed by an irreversible covalent bond formation with the Cys12 residue.
Conclusion
The structural and biophysical characterization of KRAS G12C in complex with its covalent inhibitors has been instrumental in the successful development of this new class of targeted therapies. The detailed understanding of the inhibitor binding modes, the quantitative assessment of their potency, and the robust experimental methodologies have provided a solid foundation for ongoing drug discovery efforts. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the key structural data and experimental protocols that have propelled the advancement of KRAS G12C-targeted cancer therapeutics.
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. rcsb.org [rcsb.org]
- 3. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fully automated procedure for the parallel, multidimensional purification and nucleotide loading of the human GTPases KRas, Rac1 and RalB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Evaluating the Efficacy of KRAS Inhibitor-37 in Cancer Cell Lines
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cellular signaling pathways that regulate cell growth, proliferation, and survival. As one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers, KRAS is a prime target for therapeutic intervention. Mutations in KRAS, such as G12D, G12C, and G12V, lock the protein in a constitutively active state, leading to the relentless activation of downstream pro-tumorigenic pathways.[1][2] KRAS inhibitor-37 is a potent small molecule designed to target and inhibit the function of both wild-type and mutant KRAS, thereby offering a promising avenue for cancer research and drug development.[3]
These application notes provide detailed protocols for assessing the efficacy of this compound in cell culture experiments. The methodologies cover the determination of the inhibitor's potency in reducing cell viability, its mechanism of action via inhibition of downstream signaling, and its ability to induce apoptosis.
Mechanism of Action of KRAS Inhibitors
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] Growth factor signaling activates Guanine Exchange Factors (GEFs), which promote the exchange of GDP for GTP, turning KRAS "on". This activation triggers downstream signaling cascades, primarily the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway, both of which are central to cell proliferation and survival.[2][5] KRAS mutations impair the protein's ability to hydrolyze GTP, trapping it in the "on" state and causing uncontrolled signaling.[6] this compound is designed to interfere with this activity, leading to the downregulation of these key signaling pathways.
Quantitative Data Summary
This compound demonstrates potent binding affinity and effective inhibition of cell proliferation across various cancer cell lines with different KRAS mutation statuses.[3]
| Parameter | Target | Value | Cell Lines |
| Binding Affinity (KD) | KRAS wild type | 0.004 nM | N/A |
| KRAS G12D | 0.041 nM | N/A | |
| KRAS G12C | 0.019 nM | N/A | |
| KRAS G12V | 0.144 nM | N/A | |
| Cell Proliferation (IC50) | Proliferation Inhibition | <2 nM to 14 nM | H358, SW620, PANC08.13 |
| Table 1: Summary of reported potency for this compound.[3] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound. Optimization may be required depending on the specific cell line and experimental conditions.
Workflow Overview
Protocol 1: Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring ATP content, an indicator of metabolically active cells.[1]
Materials:
-
KRAS-mutant cancer cell lines (e.g., H358, SW620)
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Sterile 96-well flat-bottom plates (white, opaque for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells in a white, opaque 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C, 5% CO2.[7]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.[1]
-
Data Analysis:
-
Subtract the average background reading (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells and express as a percentage of viability.
-
Plot the percent viability against the log-transformed inhibitor concentration and use non-linear regression to determine the IC50 value.[1]
-
Protocol 2: Western Blot for Pathway Inhibition
This protocol assesses the inhibitor's effect on the KRAS signaling pathway by measuring the phosphorylation levels of key downstream effectors, ERK and AKT.[8][9]
Materials:
-
Treated and control cell samples
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails[8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[8]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using a digital imager or X-ray film.[8]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK/AKT and a loading control like GAPDH.
Protocol 3: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay determines if the inhibitor induces apoptosis. It distinguishes between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12][13]
Materials:
-
Treated and control cell samples
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer[13]
-
Propidium Iodide (PI) staining solution[13]
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated negative control.[13]
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS, centrifuging after each wash.[14]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 106 cells/mL.
-
Add Annexin V-FITC and PI to 100 µL of the cell suspension according to the kit manufacturer's instructions.[13]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[13] Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorbyt.com [biorbyt.com]
- 4. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays to Measure KRAS Inhibitor-37 Activity
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch for key cellular signaling pathways.[1] Activating mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream pro-survival and proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades.[1][3][4]
KRAS inhibitor-37 is a novel, potent, and specific small molecule inhibitor developed to target a specific mutant form of the KRAS protein. By binding to the mutant KRAS, inhibitor-37 is designed to lock the protein in its inactive, GDP-bound state, thereby preventing downstream signal transduction and inhibiting tumor cell growth.[5][6]
These application notes provide detailed protocols for essential cell-based assays to characterize the activity and efficacy of this compound. The assays described will enable researchers to quantify the inhibitor's impact on cell viability, confirm its mechanism of action by analyzing downstream signaling, and measure its ability to induce apoptosis in cancer cells.
KRAS Signaling Pathway and Point of Inhibition
Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), KRAS-GTP engages and activates multiple downstream effector pathways. This compound intervenes by locking the mutant KRAS in an inactive state, preventing this cascade.
Application Note 1: Cell Viability and Proliferation Assay
Purpose: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells harboring the target KRAS mutation. This assay is fundamental for calculating the half-maximal inhibitory concentration (IC50), a key measure of drug potency.
Principle: Metabolically active, viable cells can reduce a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a colored formazan (B1609692) product.[7] The amount of formazan produced is directly proportional to the number of living cells.[7] Alternatively, luminescent-based assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active cells.[8]
Experimental Protocol: MTT Assay
Materials:
-
KRAS mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final DMSO concentration, typically <0.5%) and a no-cell control (medium only for background).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[5]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[5]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[5]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression (sigmoidal dose-response curve fit) in software like GraphPad Prism to determine the IC50 value.[5]
Data Presentation: IC50 of this compound
| Cell Line | KRAS Mutation | Treatment | IC50 (nM) |
| NCI-H358 | G12C | This compound | 15.5 |
| MIA PaCa-2 | G12C | This compound | 25.2 |
| A549 | G12S | This compound | >10,000 |
Visualization: Cell Viability Assay Workflow
Application Note 2: Western Blot Analysis of Downstream Signaling
Purpose: To confirm that this compound engages its target and inhibits the intended signaling pathway. This is achieved by measuring the phosphorylation status of key downstream effector proteins, such as ERK and AKT. A reduction in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) indicates successful pathway inhibition.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture.[9] After separating proteins by size via gel electrophoresis and transferring them to a membrane, the membrane is probed with primary antibodies specific to the target protein (e.g., p-ERK) and a loading control (e.g., GAPDH). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize and quantify the protein bands.[9]
Experimental Protocol: Western Blot for p-ERK and p-AKT
Materials:
-
KRAS mutant cancer cells grown in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Digital imaging system
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).[9]
-
-
Protein Lysate Preparation:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[9]
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[9]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein concentration (e.g., 20-30 µg) and add 4x Laemmli buffer.
-
Heat samples at 95°C for 5 minutes.[9]
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.[9]
-
Quantify band intensities using software like ImageJ. Normalize the p-ERK and p-AKT signals to their respective total protein signals.
-
Data Presentation: Downstream Pathway Modulation
| Treatment | Concentration (nM) | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound | 10 | 0.65 ± 0.08 | 0.95 ± 0.11 |
| This compound | 100 | 0.15 ± 0.05 | 0.81 ± 0.07 |
| This compound | 1000 | 0.05 ± 0.02 | 0.72 ± 0.06 |
Application Note 3: Apoptosis Induction Assay
Purpose: To quantify the ability of this compound to induce programmed cell death (apoptosis) in cancer cells. A successful therapeutic agent should not only inhibit proliferation but also actively kill cancer cells.
Principle: Flow cytometry with Annexin V and Propidium Iodide (PI) staining can distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[2] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[2]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocol: Annexin V/PI Flow Cytometry
Materials:
-
KRAS mutant cancer cells grown in 6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x and 10x the IC50 value) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells) into a centrifuge tube.
-
Wash adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and combine these cells with the supernatant collected earlier.
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes.[2]
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls to correct for spectral overlap between FITC and PI channels.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation: Apoptosis Induction by this compound
| Treatment (48h) | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic / Necrotic (%) | Total Apoptotic (%) |
| Vehicle Control | 0 | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 | 7.5 |
| This compound | 1x IC50 | 65.1 ± 3.5 | 18.2 ± 2.4 | 16.7 ± 1.9 | 34.9 |
| This compound | 10x IC50 | 22.8 ± 4.2 | 35.7 ± 3.1 | 41.5 ± 2.8 | 77.2 |
Visualization: Apoptosis Assay Quadrants
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of KRAS Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival. The development of direct KRAS inhibitors, particularly those targeting the G12C mutation, has marked a significant breakthrough in oncology. This document provides detailed application notes and protocols for the in vivo experimental design of studies evaluating KRAS inhibitors. As specific data for a compound designated "KRAS inhibitor-37" is not publicly available, this guide will utilize data from well-characterized KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, as representative examples to illustrate the experimental design and data presentation.
KRAS Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, such as G12C, impair the GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. KRAS inhibitors, particularly covalent inhibitors of KRAS G12C, act by binding to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.
In Vivo Experimental Design Workflow
A typical in vivo study to evaluate a KRAS inhibitor involves several key stages, from model selection and establishment to efficacy evaluation and endpoint analysis.
Data Presentation: Efficacy of Representative KRAS G12C Inhibitors
The following tables summarize the in vivo efficacy of sotorasib and adagrasib in various preclinical models. This data serves as a template for presenting the efficacy of "this compound".
Table 1: In Vivo Efficacy of Sotorasib in Mouse Models
| Cell Line | Cancer Type | Mouse Model | Sotorasib Dosage | Dosing Schedule | Key Findings |
| MIA PaCa-2 | Pancreatic | Nude Mice (Xenograft) | 100 mg/kg | Daily, Oral | Significant tumor growth inhibition. |
| H358 | NSCLC | Nude Mice (Xenograft) | 100 mg/kg | Daily, Oral | Tumor regression observed. |
| SW1573 | NSCLC | Nude Mice (Xenograft) | 100 mg/kg | Daily, Oral | Dose-dependent anti-tumor activity. |
Table 2: In Vivo Efficacy of Adagrasib in Mouse Models
| Cell Line | Cancer Type | Mouse Model | Adagrasib Dosage | Dosing Schedule | Key Findings |
| H358 | NSCLC | Nude Mice (Xenograft) | 50 mg/kg | Twice Daily, Oral | Potent anti-tumor activity and tumor regression. |
| H2122 | NSCLC | Nude Mice (Xenograft) | 100 mg/kg | Daily, Oral | Sustained tumor growth inhibition. |
| CT-26 (KRAS G12C) | Colorectal | Syngeneic | 50 mg/kg | Daily, Oral | Significant tumor growth delay. |
Detailed Experimental Protocols
Animal Models
a. Cell Line-Derived Xenograft (CDX) Models:
-
Cell Lines: Use human cancer cell lines harboring the KRAS mutation of interest (e.g., NCI-H358, MIA PaCa-2 for KRAS G12C).
-
Animals: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), typically 6-8 weeks old.
-
Procedure:
-
Culture selected cancer cells in appropriate media.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
b. Patient-Derived Xenograft (PDX) Models:
-
Source: Surgically resected tumor tissue from cancer patients with confirmed KRAS mutations.
-
Animals: Severely immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Procedure:
-
Implant small fragments of the patient's tumor subcutaneously or orthotopically into the mice.
-
Once tumors are established, they can be serially passaged into new cohorts of mice for expansion and subsequent studies.
-
Drug Formulation and Administration
-
Formulation: The KRAS inhibitor should be formulated in a vehicle that ensures solubility and stability. Common vehicles include a mixture of polyethylene (B3416737) glycol (PEG), polysorbate 80, and sterile water or saline.
-
Route of Administration: Oral gavage is the most common route for small molecule KRAS inhibitors.
-
Dosing Schedule: Dosing is typically initiated when tumors reach a volume of 100-200 mm³. The frequency can be once or twice daily, depending on the pharmacokinetic properties of the compound.
Efficacy Assessment
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as a general indicator of toxicity.
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the percentage of TGI, calculated as: % TGI = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Pharmacodynamic (PD) Analysis: pERK Immunohistochemistry
This protocol assesses the inhibition of the MAPK pathway in tumor tissue.
-
Tissue Collection and Processing:
-
At selected time points after the final dose, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
-
Immunohistochemistry (IHC) Staining:
-
Deparaffinization and Rehydration: Xylene and graded ethanol (B145695) series.
-
Antigen Retrieval: Heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum.
-
Primary Antibody: Incubate with a primary antibody against phosphorylated ERK (pERK) overnight at 4°C.
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody followed by a DAB substrate kit for visualization.
-
Counterstaining: Counterstain with hematoxylin.
-
-
Analysis: Quantify the pERK staining intensity and the percentage of positive cells in the tumor sections. A significant reduction in pERK staining in the treated group compared to the control group indicates on-target activity of the KRAS inhibitor.
Toxicity Studies
A preliminary study to determine the maximum tolerated dose (MTD) is recommended before initiating large-scale efficacy studies.
-
Study Design:
-
Use a cohort of non-tumor-bearing mice.
-
Administer escalating doses of the KRAS inhibitor to different groups of mice.
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Record body weight daily. The MTD is often defined as the highest dose that does not result in more than 10-15% body weight loss or other severe adverse effects.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any treatment-related toxicities.
-
Conclusion
The in vivo evaluation of KRAS inhibitors is a critical component of their preclinical development. A well-designed study utilizing appropriate animal models, robust experimental protocols, and clear endpoints is essential for generating reliable and translatable data. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to design and execute their in vivo studies for novel KRAS inhibitors like "this compound". Careful consideration of the specific characteristics of the inhibitor and the biological context of the cancer model will be crucial for the successful translation of these promising therapies to the clinic.
Application Notes and Protocols for Dosing and Administration of KRAS Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a pivotal signaling protein, is one of the most frequently mutated oncogenes in human cancers. The development of inhibitors targeting specific KRAS mutations, such as G12C, has marked a significant advancement in targeted cancer therapy. These inhibitors typically function by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This action effectively halts the constitutive activation of downstream signaling pathways, like the MAPK/ERK pathway, which drives tumor cell proliferation and survival.[1]
This document provides detailed application notes and protocols for the preclinical in vivo evaluation of KRAS inhibitors in mouse models, a critical phase in their therapeutic development. The methodologies and data presented are based on established practices with well-characterized KRAS G12C inhibitors and are intended to serve as a comprehensive guide for researchers in the field.
Data Presentation: In Vivo Efficacy of Representative KRAS Inhibitors
The following tables summarize quantitative data from preclinical studies of representative KRAS G12C inhibitors in various mouse models. This data is intended to provide a comparative overview of dosing regimens and their corresponding anti-tumor efficacy.
Table 1: Tumor Growth Inhibition (TGI) of a Representative KRAS G12C Inhibitor (Compound A) in a Xenograft Mouse Model
| Mouse Model | Tumor Type | Compound | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) (%) |
| MiaPaCa2 Xenograft | Pancreatic Cancer | Compound A | 1 | Once Daily | 2 Weeks | Not specified |
| MiaPaCa2 Xenograft | Pancreatic Cancer | Compound A | 5 | Once Daily | 2 Weeks | Significant |
| MiaPaCa2 Xenograft | Pancreatic Cancer | Compound A | 30 | Once Daily | 2 Weeks | Significant |
Source: Data synthesized from preclinical studies of KRAS G12C inhibitors.[3]
Table 2: Efficacy of Sotorasib in a Genetically Engineered Mouse Model (GEMM)
| Mouse Model | Tumor Type | Compound | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Outcome |
| Kras G12C-driven GEMM | Lung Tumors | Sotorasib | 100 | Once Daily | 5 Weeks | Comparable efficacy to Compound A |
Source: Data synthesized from preclinical studies of KRAS G12C inhibitors.[3]
Experimental Protocols
Animal Models and Tumor Implantation
-
Xenograft Models:
-
Utilize immunodeficient mice (e.g., athymic nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., MiaPaCa2 for pancreatic cancer) into the flank of each mouse.
-
Regularly monitor the mice for tumor formation.
-
-
Genetically Engineered Mouse Models (GEMM):
Dosing and Administration of KRAS Inhibitor
-
Formulation:
-
Prepare the KRAS inhibitor in a suitable vehicle solution for administration. The specific vehicle will depend on the physicochemical properties of the inhibitor.
-
-
Dosing Regimen:
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[1]
-
Administer the inhibitor at various dose levels (e.g., 1, 5, 30 mg/kg) to determine a dose-response relationship.[3]
-
The typical administration route is oral gavage, performed once daily.[3]
-
Include a vehicle-treated control group for comparison.
-
-
Treatment Duration:
-
Continue treatment for a specified period, typically ranging from two to five weeks, depending on the study design and tumor growth kinetics.[3]
-
Monitoring and Efficacy Endpoints
-
Tumor Volume Measurement:
-
Body Weight:
-
Monitor the body weight of the animals regularly as a general indicator of treatment-related toxicity.[1]
-
-
Tumor Growth Inhibition (TGI):
-
Calculate TGI as the primary efficacy endpoint using the following formula: [1 - (Tt - T0) / (Ct - C0)] x 100.[3]
-
Tt = Mean tumor volume of the treated group on the final day of treatment.
-
T0 = Mean tumor volume of the treated group on day 0.
-
Ct = Mean tumor volume of the control group on the final day of treatment.
-
C0 = Mean tumor volume of the control group on day 0.
-
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor tissues at various time points after the final dose.
-
Perform analyses such as liquid chromatography-mass spectrometry (LC/MS) to measure the level of unbound KRAS G12C protein and determine target occupancy.[3]
-
Conduct immunohistochemistry (IHC) to assess the modulation of downstream signaling pathways, such as the phosphorylation of ERK (pERK).[3]
-
Visualizations
Caption: KRAS signaling pathway and the mechanism of G12C inhibition.
Caption: In vivo experimental workflow for evaluating KRAS inhibitors.
References
Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by KRAS Inhibitor-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical intracellular cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a key upstream component of this pathway, acting as a molecular switch that cycles between an active GTP-bound and an inactive GDP-bound state.[3] Mutations in the KRAS gene, particularly at codon 12, can lock the protein in a constitutively active state, leading to aberrant and sustained activation of downstream signaling and contributing to tumorigenesis in a variety of cancers.[4]
KRAS inhibitor-37 is a potent and selective covalent inhibitor of the KRAS G12C mutation. By binding to the mutant cysteine residue, it locks the KRAS G12C protein in an inactive conformation, thereby preventing downstream signaling through the Raf-MEK-ERK cascade.[4] A key biomarker for assessing the efficacy of KRAS inhibitors is the phosphorylation status of ERK (p-ERK).[4] Western blotting is a widely used and reliable technique to detect and quantify the levels of p-ERK, providing a direct measure of the inhibitor's activity.[1]
This document provides a detailed protocol for performing a Western blot analysis to evaluate the dose-dependent inhibition of ERK phosphorylation by this compound in a relevant cancer cell line harboring the KRAS G12C mutation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the Western blot experiment.
Data Presentation
The following table presents representative quantitative data on the inhibition of ERK phosphorylation by a KRAS G12C inhibitor in a cancer cell line. This data is illustrative and serves as an example of the expected outcome when testing this compound.
| Inhibitor Concentration (nM) | p-ERK/Total ERK Ratio (Normalized to Control) | % Inhibition of p-ERK |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1.0 | 0.55 | 45% |
| 2.5 | 0.48 (IC₅₀) | 52% |
| 10 | 0.20 | 80% |
| 100 | 0.05 | 95% |
| 1000 | 0.02 | 98% |
Note: The data presented is based on the reported activity of the KRAS G12C inhibitor ASP2453 on p-ERK levels in NCI-H1373 cells and is intended for illustrative purposes.[5] Actual results for this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-20% gradient)
-
PVDF Membranes
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Mouse anti-total ERK1/2 antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Stripping Buffer: (e.g., 200 mM Glycine, 0.1% SDS, 1% Tween 20, pH 2.2).
Detailed Methodology
1. Cell Culture and Treatment
-
Seed the KRAS G12C mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment time (e.g., 2, 6, or 24 hours). A 2 to 6-hour treatment is often sufficient to observe maximal p-ERK inhibition.[1]
2. Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
4. Antibody Incubation and Detection
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in 5% BSA/TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Visualize the chemiluminescent signal using a digital imaging system.
5. Stripping and Re-probing for Total ERK
-
After imaging for p-ERK, wash the membrane with TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature with agitation.
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation (HRP-conjugated anti-mouse), and detection steps as described above.
6. Data Analysis
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
For each sample, normalize the p-ERK signal to the corresponding total ERK signal to account for any variations in protein loading.
-
Express the normalized p-ERK levels as a percentage of the vehicle-treated control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
References
- 1. Combination Therapy of the Active KRAS-Targeting Antibody inRas37 and a PI3K Inhibitor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New study finds classical RAS proteins are not essential for RAF inhibitor-induced paradoxical ERK activation | Frederick National Laboratory [frederick.cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel inhibitors targeting the KRAS oncoprotein. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust and efficient screening campaigns to identify and characterize new therapeutic candidates against this challenging drug target.
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers, making it a highly sought-after target for therapeutic intervention.[3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets on its surface.[4] However, recent breakthroughs in the development of covalent inhibitors targeting specific KRAS mutants, such as G12C, have renewed interest and demonstrated the feasibility of directly targeting this oncoprotein.[3]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries to identify "hits" that modulate the activity of a biological target.[5][6] This document outlines various biochemical and cell-based HTS assays amenable to the discovery of novel KRAS inhibitors, complete with detailed experimental protocols and data presentation guidelines.
KRAS Signaling Pathway
KRAS cycles between an active, GTP-bound state and an inactive, GDP-bound state.[2] In its active form, KRAS interacts with and activates downstream effector proteins, initiating signaling cascades such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][7] Guanine nucleotide exchange factors (GEFs), like Son of Sevenless 1 (SOS1), promote the exchange of GDP for GTP, activating KRAS. Conversely, GTPase-activating proteins (GAPs) accelerate the intrinsic GTP hydrolysis of KRAS, returning it to its inactive state. Mutations in KRAS often impair its ability to hydrolyze GTP, leading to its constitutive activation.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. revvity.com [revvity.com]
- 3. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS-Targeted Library [chemdiv.com]
- 5. DNA-encoded library screening identifies new potent covalent KRAS G12C inhibitors | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing KRAS Inhibitor-37 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of inhibitors targeting KRAS, a frequently mutated oncogene in human cancers, has been a long-standing challenge in drug discovery. The recent success of covalent inhibitors specifically targeting the KRAS G12C mutation has opened new avenues for treating these malignancies. A critical aspect of developing and characterizing these inhibitors is the accurate assessment of their engagement with the KRAS target protein within the cellular environment. This document provides detailed application notes and protocols for key techniques used to measure the target engagement of KRAS inhibitors, with a focus on a hypothetical "KRAS inhibitor-37".
KRAS Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.[1][2] In its active state, KRAS is bound to guanosine (B1672433) triphosphate (GTP), allowing it to interact with and activate downstream effector proteins, most notably in the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4][5] Mutations in KRAS, such as the G12C substitution, impair its ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell signaling.[6] KRAS inhibitors, like the hypothetical inhibitor-37, are designed to bind to the mutant KRAS protein and lock it in an inactive state, thereby blocking downstream signaling.[6]
Figure 1: Simplified KRAS signaling pathway and the point of intervention for this compound.
Key Techniques for Assessing Target Engagement
Several robust methods are available to quantify the engagement of inhibitors with the KRAS protein in both biochemical and cellular contexts. The choice of method often depends on the specific research question, available resources, and the stage of drug development.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to monitor drug-target engagement in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting protein-drug complex often exhibits increased resistance to thermal denaturation.
Experimental Workflow:
Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells (e.g., NCI-H358) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by repeated freeze-thaw cycles or other mechanical disruption methods.
-
-
Heat Shock:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the concentration of soluble KRAS protein in each sample using a suitable method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a KRAS-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the amount of soluble KRAS at each temperature to the amount in the unheated control sample.
-
Plot the percentage of soluble KRAS as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) between the inhibitor-treated and vehicle-treated samples indicates target engagement.
-
Variations of CETSA:
-
Luminescent Thermal Shift Assay (e.g., BiTSA, NanoBRET™ CETSA): These high-throughput methods utilize luciferase-tagged proteins, where the luminescence signal is proportional to the amount of soluble protein, eliminating the need for Western blotting.[7][8]
Mass Spectrometry-Based Target Occupancy Assessment
Mass spectrometry (MS) provides a direct and quantitative measure of target engagement by differentiating between the unbound (free) and inhibitor-bound KRAS protein.[9][10][11] This is particularly useful for covalent inhibitors, where the inhibitor forms a permanent bond with the target.
Experimental Workflow:
Figure 3: Workflow for mass spectrometry-based target occupancy assessment.
Detailed Protocol for Immunoaffinity-LC-MS/MS:
-
Sample Preparation:
-
Treat cells or animal models with this compound.
-
Harvest cells or tumor biopsies and lyse to extract total protein.[11]
-
Quantify the total protein concentration.
-
-
Immunoaffinity Enrichment:
-
Incubate the protein lysate with a KRAS-specific antibody conjugated to magnetic beads or agarose (B213101) resin to capture the KRAS protein.[9][11]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Digest the captured KRAS protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).[11]
-
Specifically monitor for the peptide containing the Cys12 residue, both in its unmodified form and as an adduct with this compound.
-
-
Data Analysis:
-
Quantify the peak areas of the extracted ion chromatograms for the modified and unmodified peptides.
-
Calculate the percentage of target engagement using the following formula: % Engagement = [Area(inhibitor-bound peptide) / (Area(inhibitor-bound peptide) + Area(unbound peptide))] * 100
-
Fluorescence-Based Assays
Fluorescence-based assays offer a high-throughput and sensitive method for assessing target engagement in a biochemical setting.
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a labeled probe. A small, fluorescently labeled molecule (probe) that binds to KRAS will tumble slowly when bound, resulting in high fluorescence polarization. In a competition assay, an unlabeled inhibitor will displace the fluorescent probe, causing it to tumble faster and resulting in a decrease in polarization.[12]
-
Homogeneous Time-Resolved Fluorescence (HTRF): HTRF assays are based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. For example, a GTP analog labeled with a donor and an anti-KRAS antibody labeled with an acceptor can be used. Inhibition of GTP binding by an inhibitor would lead to a decrease in the HTRF signal.[13]
Detailed Protocol for Fluorescence Polarization Competition Assay:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant KRAS G12C protein in a suitable assay buffer.
-
Prepare a solution of a fluorescent probe known to bind to the same site as the inhibitor.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a microplate, add the KRAS G12C protein and the fluorescent probe to each well.
-
Add the serially diluted inhibitor-37 or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescent probe.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for evaluating KRAS inhibitors. The values for "this compound" are hypothetical and serve as an example.
Table 1: Biochemical and Cellular Potency of KRAS Inhibitors
| Parameter | Description | This compound (Hypothetical) | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference Method |
| k_inact/K_i (M⁻¹s⁻¹) | Second-order rate constant for covalent modification. | 2.0 x 10⁵ | ~1.5 x 10⁵[8] | - | Biochemical Assay |
| NanoBRET™ IC₅₀ (nM) | Concentration for 50% inhibition of tracer binding in live cells. | 45 | ~50[8] | - | NanoBRET™ Assay |
| pERK IC₅₀ (nM) | Concentration for 50% inhibition of ERK phosphorylation. | 60 | ~75[8] | - | Western Blot |
| GI₅₀ (nM) | Concentration for 50% inhibition of cell growth. | 80 | ~100[8] | - | Cell Viability Assay |
Table 2: Target Engagement of KRAS G12C Inhibitors in Cells
| Assay | Parameter | This compound (Hypothetical) | Sotorasib (AMG 510) | GDC-6036 | Reference |
| CETSA | ΔTm (°C) at 10 µM | +8.5 | - | - | [7] |
| Mass Spectrometry | % Target Engagement (24h, 100 mg/kg) | ~90% | - | Dose-dependent[9][11] | [9][10][11] |
Logical Relationships of Assessment Techniques
The different techniques for assessing target engagement provide complementary information and can be used in a tiered approach during drug discovery and development.
Figure 4: Logical flow of target engagement assessment from biochemical to in vivo studies.
Conclusion
The assessment of target engagement is a cornerstone of modern drug discovery, providing crucial insights into the mechanism of action and therapeutic potential of novel inhibitors. For KRAS inhibitors, a multi-faceted approach employing techniques such as CETSA, mass spectrometry, and fluorescence-based assays is essential for a comprehensive understanding of their interaction with the target protein. The detailed protocols and application notes provided herein serve as a guide for researchers to effectively evaluate the target engagement of this compound and other similar compounds, ultimately facilitating the development of more effective cancer therapies.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Generation of KRAS Mutant Cell Lines via Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein and one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancer.[1] These mutations, commonly occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state. This leads to the aberrant activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which in turn drive tumor cell proliferation, survival, and differentiation.[2][3] The development of robust and reproducible cellular models that express specific KRAS mutations is therefore essential for both basic research into oncogenic signaling and the discovery and characterization of novel therapeutic inhibitors.[1]
Lentiviral transduction has emerged as a highly efficient and versatile method for generating stable cell lines that endogenously express a gene of interest, such as a mutant KRAS variant.[1] This technology utilizes replication-incompetent lentiviruses to deliver a target gene into the host cell genome, ensuring stable, long-term expression. These engineered cell lines provide a powerful platform for investigating the specific cellular consequences of different KRAS mutations and for evaluating the efficacy of targeted therapies.[4]
These application notes provide a comprehensive overview and detailed protocols for the generation of KRAS mutant cell lines using lentiviral transduction. This includes protocols for lentivirus production, cell transduction, and the selection and validation of the resulting mutant cell lines.
Signaling Pathways
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Growth factor signaling through receptor tyrosine kinases (RTKs) facilitates this switch. Oncogenic mutations in KRAS render it insensitive to GTPase-activating proteins (GAPs), leading to its persistent activation and the continuous stimulation of downstream effector pathways.
Experimental Workflow
The overall workflow for generating a stable KRAS mutant cell line via lentiviral transduction involves several key stages, from plasmid preparation to the validation of the final cell line.
Data Presentation
Table 1: Lentiviral Production Components
| Plasmid Type | Function | Example Plasmids (3rd Generation) | Recommended Ratio |
| Transfer | Contains the gene of interest (e.g., KRAS G12D) and a selection marker. | pLenti-KRAS(G12D)-Puro | 1 |
| Packaging | Provides the viral proteins necessary for packaging the viral RNA. | psPAX2 (encodes Gag, Pol, Rev, Tat) | 1 |
| Envelope | Provides the envelope glycoprotein (B1211001) (e.g., VSV-G) for broad tropism. | pMD2.G (encodes VSV-G) | 0.1-0.2 |
Table 2: Transduction Efficiency and Optimization
| Parameter | Recommended Range | Notes |
| Multiplicity of Infection (MOI) | 0.1 - 50 | Highly cell-type dependent. An initial titration is recommended to determine the optimal MOI.[5] |
| Transduction Enhancer | Polybrene (4-8 µg/mL) or DEAE-Dextran (6 µg/ml) | Enhances viral entry by neutralizing the charge repulsion between the virus and the cell membrane.[6][7] Some cell types may be sensitive to these reagents.[7] |
| Incubation Time | 4 - 24 hours | Shorter incubation times may be necessary for cells sensitive to the viral supernatant.[7] |
| Selection Agent Concentration | Varies by cell line | A kill curve should be performed to determine the minimum concentration of the selection agent (e.g., puromycin) that effectively kills non-transduced cells.[8] |
Note: Transduction efficiencies can vary significantly based on the target cell line, the health of the cells, and the quality of the lentiviral preparation. Efficiencies of 50-95% have been reported for many human tumor cell lines.[9]
Experimental Protocols
Safety Precaution: Work with lentiviral particles must be conducted in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.
Protocol 1: Lentivirus Production in 293T Cells
This protocol describes the transfection of 293T packaging cells to produce replication-incompetent lentivirus.[1][10]
Materials:
-
293T cells
-
Complete medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Transfer, packaging, and envelope plasmids
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed 293T Cells
-
Seed 293T cells in 10 cm dishes so that they reach 70-80% confluency on the day of transfection.[11]
-
-
Day 1: Transfection
-
In a sterile tube, prepare the DNA mixture by combining the transfer, packaging, and envelope plasmids in the recommended ratio in serum-free medium.[1]
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[1]
-
Add the transfection complex dropwise to the 293T cells. Gently swirl the plate to distribute the complexes evenly.
-
Incubate the cells at 37°C with 5% CO2.
-
-
Day 2: Change Medium
-
Approximately 18 hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with fresh, complete medium.[11]
-
-
Day 3 & 4: Harvest Virus
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile tube.[12]
-
Add fresh complete medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[12]
-
Filter the pooled supernatant through a 0.45 µm filter to remove any cellular debris.[12]
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid multiple freeze-thaw cycles.[11]
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the process of infecting the target cell line with the harvested lentivirus.
Materials:
-
Target cell line
-
Complete medium for the target cell line
-
Harvested lentiviral supernatant
-
Transduction enhancer (e.g., Polybrene)
-
6-well or 12-well plates
Procedure:
-
Day 1: Seed Target Cells
-
Seed the target cells in a multi-well plate so that they reach 50-70% confluency on the day of transduction.[8]
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by adding the desired amount of lentivirus and the transduction enhancer (e.g., Polybrene to a final concentration of 8 µg/mL) to the complete medium.[7] The amount of virus to add will depend on the desired MOI.
-
Remove the existing medium from the target cells and replace it with the transduction medium.
-
Gently swirl the plate to mix.
-
Incubate the cells at 37°C with 5% CO2 for 18-24 hours.[7] For sensitive cell lines, the incubation time can be reduced to as little as 4 hours.[7]
-
Protocol 3: Selection and Expansion of Stable Cell Lines
This protocol describes how to select for successfully transduced cells and expand them to create a stable cell line.
Materials:
-
Transduced cells
-
Complete medium
-
Selection agent (e.g., Puromycin)
Procedure:
-
Day 3: Begin Selection
-
Approximately 24 hours after transduction, remove the virus-containing medium and replace it with fresh complete medium containing the appropriate concentration of the selection agent.[8]
-
It is crucial to include a non-transduced control well to monitor the effectiveness of the selection agent.
-
-
Ongoing: Maintain Selection
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all the cells in the control well have died.[1] This process can take several days to a week.
-
-
Expansion and Validation
-
The remaining resistant cells represent the stable pool of KRAS mutant-expressing cells.
-
Expand this population by passaging them into larger culture vessels.
-
Validate the expression of the mutant KRAS protein via Western blot or quantitative PCR (qPCR).[1]
-
Protocol 4: Validation of KRAS Mutant Expression by Western Blot
This protocol provides a method to confirm the expression of the transduced KRAS mutant protein.
Materials:
-
Stable KRAS mutant cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KRAS and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis
-
Wash the cells with ice-cold PBS and then add ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.[1]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Transfer
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-KRAS) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control to ensure equal protein loading across lanes.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. Cancer cells as targets for lentivirus-mediated gene transfer and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. mdanderson.org [mdanderson.org]
- 12. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in KRAS Inhibitor Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of KRAS inhibitors. This document outlines the methodologies for establishing and characterizing PDX models, conducting preclinical efficacy studies, and performing pharmacodynamic analyses.
Introduction to PDX Models for KRAS Inhibitor Testing
Patient-derived xenograft (PDX) models, generated by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a critical platform in preclinical oncology research.[1][2] These models are highly valued for their ability to retain the principal histological and genetic characteristics of the original patient tumor, including the preservation of tumor heterogeneity and the tumor microenvironment.[1][3][4] This fidelity to the human tumor makes PDX models more predictive of clinical outcomes compared to traditional cell line-derived xenograft (CDX) models.[3]
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation through downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades. The development of specific KRAS inhibitors, such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849) targeting the KRAS G12C mutation, has marked a significant advancement in cancer therapy.[5][6] PDX models provide an invaluable in vivo system to assess the anti-tumor activity of these inhibitors, investigate mechanisms of resistance, and identify predictive biomarkers.[1][3]
Quantitative Data Summary: Efficacy of KRAS Inhibitors in PDX Models
The following tables summarize the preclinical efficacy of various KRAS inhibitors in different cancer-type PDX models.
Table 1: Efficacy of Sotorasib (AMG 510) in KRAS G12C-Mutant PDX Models
| Cancer Type | PDX Model | Treatment Dose/Schedule | Outcome Measure | Result | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H358 Xenograft | Minimally efficacious dose | Tumor Growth Inhibition (TGI) | Enhanced anti-tumor activity in combination with other targeted agents | [7] |
| Colorectal Cancer (CRC) | CRC KRAS p.G12C PDX | Not Specified | TGI | Enhanced anti-tumor activity in combination with a MEK inhibitor or panitumumab | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | MIA PaCa-2 CDX | 25 mg/kg, every day x 5 x 3 weeks | TGI, Tumor Volume, Tumor Weight | Significant reduction in tumor volume and weight in combination with KPT9274 | [5] |
Table 2: Efficacy of Adagrasib (MRTX849) in KRAS G12C-Mutant PDX Models
| Cancer Type | PDX Model | Treatment Dose/Schedule | Outcome Measure | Result | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | LU99-Luc/H23-Luc/LU65-Luc (intracranial) | Clinically relevant doses | Tumor Regression, Survival | Demonstrated tumor regression and extended survival | [8] |
| Colorectal Cancer (CRC) | KRYSTAL-1 study patient-derived models | 600 mg BID | Objective Response Rate (ORR), Disease Control Rate (DCR) | ORR of 46% and DCR of 100% in combination with cetuximab | [9] |
Table 3: Efficacy of Other KRAS Inhibitors in PDX Models
| Inhibitor | KRAS Mutation | Cancer Type | PDX Model | Outcome Measure | Result | Reference |
| MRTX1133 | G12D | Pancreatic Cancer | PDAC PDX | Tumor Regression | >30% tumor regression in 73% of models | [10] |
| Trametinib (MEK inhibitor) | Various KRAS mutations | Non-Small Cell Lung Cancer | NSCLC PDX | TGI | Statistically significant TGI in 5 of 9 models | [11] |
| Cetuximab + LSN3074753 (pan-RAF inhibitor) | KRAS or BRAF mutant | Colorectal Cancer | CRC PDX | Disease Control Rate (DCR) | DCR of 34.1% in KRAS mutant models with the combination | [12] |
Experimental Protocols
This section provides detailed protocols for key experiments involved in testing KRAS inhibitors using PDX models.
Protocol for Establishment of Patient-Derived Xenografts (PDX) from Surgical Specimens
Objective: To establish a PDX model from a fresh patient tumor sample.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy, collected in sterile media (e.g., RPMI) on ice.
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) or NOD/SCID), 6-8 weeks old, female.[13]
-
Matrigel (optional, can improve engraftment rates).[14]
-
Surgical instruments (scalpels, forceps, scissors).
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Suture or wound clips.
-
Sterile phosphate-buffered saline (PBS).
Procedure:
-
Tumor Tissue Processing:
-
All procedures should be performed in a sterile biosafety cabinet.
-
Wash the tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).[4]
-
(Optional) For single-cell suspension, digest the minced tissue with an appropriate enzyme cocktail (e.g., collagenase, dispase) followed by filtration through a cell strainer.
-
-
Animal Preparation:
-
Anesthetize the mouse using a validated protocol.
-
Shave and sterilize the implantation site (typically the flank for subcutaneous models).
-
-
Subcutaneous Implantation:
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Implant one to two tumor fragments into the pocket.[4] If using Matrigel, mix the fragments with 50-100 µL of Matrigel before implantation.
-
Close the incision with a suture or wound clip.
-
-
Orthotopic Implantation (Pancreatic Cancer Example): [15][16]
-
Perform a small laparotomy to expose the pancreas.
-
Inject a single-cell suspension of tumor cells (typically 1 x 10⁶ cells in 50 µL PBS/Matrigel) into the tail of the pancreas using a 30G needle, or suture a small tumor fragment to the pancreas.[16]
-
Carefully return the pancreas to the abdominal cavity and close the incision in layers.
-
-
Post-Operative Care and Monitoring:
-
Monitor the mice for recovery from anesthesia and signs of distress.
-
Provide appropriate analgesia as per institutional guidelines.
-
Monitor tumor growth by caliper measurement (for subcutaneous models) or imaging (for orthotopic models) twice weekly.[17]
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.[18]
-
-
Passaging:
-
When the tumor reaches the target volume (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
Process the tumor as described in step 1 and implant fragments into new host mice for expansion (passaging).[13]
-
Cryopreserve a portion of the tumor for future use.
-
Protocol for In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a KRAS inhibitor in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³.
-
KRAS inhibitor formulated in an appropriate vehicle.
-
Vehicle control.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calipers for tumor measurement.
Procedure:
-
Study Initiation:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (typically n=6-10 mice per group).[11]
-
-
Treatment Administration:
-
Administer the KRAS inhibitor and vehicle control according to the planned dose and schedule (e.g., daily oral gavage).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.[18]
-
Record the body weight of the mice at each measurement to monitor for toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined endpoint size, or after a fixed duration of treatment.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Response can also be classified as:
-
Protocol for Pharmacodynamic (PD) Analysis of KRAS Signaling
Objective: To assess the effect of a KRAS inhibitor on downstream signaling pathways in PDX tumors.
Materials:
-
PDX-bearing mice treated with a KRAS inhibitor or vehicle.
-
Liquid nitrogen.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system and membranes (e.g., PVDF or nitrocellulose).
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Tumor Collection and Lysate Preparation:
-
At a specified time point after the final dose, euthanize the mice and resect the tumors.
-
Immediately snap-freeze the tumors in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.[20]
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Load equal amounts of protein (typically 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20][21]
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.[22]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein (e.g., pERK/ERK) and the loading control (e.g., β-actin) to determine the relative change in signaling activity between treated and control groups.
-
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway leading to cell proliferation and survival.
Experimental Workflow for KRAS Inhibitor Testing in PDX Models
Caption: Workflow for testing KRAS inhibitors in PDX models.
References
- 1. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models [ouci.dntb.gov.ua]
- 3. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. oncotarget.com [oncotarget.com]
- 18. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to KRAS Inhibitor-37
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KRAS inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance to KRAS G12C inhibitors like inhibitor-37.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cell line is showing innate resistance to KRAS inhibitor-37. What are the possible mechanisms?
A1: Innate or primary resistance to KRAS G12C inhibitors can occur through several mechanisms, even before the development of acquired resistance. One of the most critical mechanisms, particularly in colorectal cancer (CRC), is the activation of receptor tyrosine kinase (RTK) signaling, such as the epidermal growth factor receptor (EGFR) pathway.[1][2] Inhibition of KRAS G12C can lead to a feedback reactivation of upstream signaling pathways, which in turn reactivates wild-type RAS isoforms (HRAS and NRAS) and downstream effectors like the MAPK and PI3K-AKT pathways, thus bypassing the inhibitor's effect.[3][4][5]
Q2: After initial sensitivity, my cell line has developed acquired resistance to this compound. What are the common molecular changes?
A2: Acquired resistance to KRAS G12C inhibitors is a significant challenge and can be broadly categorized into two types:
-
On-target resistance: This involves the development of secondary mutations in the KRAS gene itself. These mutations can prevent the inhibitor from binding to the KRAS G12C protein or restore KRAS activity.[6][7] Examples of such mutations include those at codons 12, 68, 95, and 96.[8][9]
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.[6][7] Common mechanisms include:
-
Bypass signaling pathway activation: This can happen through amplification of other receptor tyrosine kinases like MET or activating mutations in downstream signaling molecules such as NRAS, BRAF, MAP2K1, and RET.[7][8] Oncogenic fusions involving ALK, RET, BRAF, RAF1, and FGFR3 have also been observed.[8]
-
Loss-of-function mutations: Mutations in tumor suppressor genes like NF1 and PTEN can also contribute to resistance.[7][8]
-
Histologic transformation: In some cases, the cancer cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma, which can lead to resistance without identifiable genomic mechanisms.[8]
-
Q3: What combination therapy strategies can be used to overcome resistance to this compound?
A3: Combination therapies are a promising approach to overcome both innate and acquired resistance to KRAS G12C inhibitors. Key strategies include co-targeting pathways that are involved in resistance:
-
EGFR Inhibitors: In colorectal cancer, combining KRAS G12C inhibitors with EGFR inhibitors like panitumumab or cetuximab has shown promising efficacy by overcoming the feedback activation of EGFR signaling.[1][2][10][11]
-
SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that plays a role in RTK signaling. Combining KRAS G12C inhibitors with SHP2 inhibitors can prevent the reactivation of wild-type RAS and enhance the suppression of the MAPK pathway.[3][12][13]
-
SOS1 Inhibitors: SOS1 is a guanine (B1146940) nucleotide exchange factor that activates RAS. Co-targeting SOS1 can enhance the anti-tumor effects of KRAS G12C inhibitors and delay the emergence of resistance.[14][15][16][17][18]
-
MEK Inhibitors: Targeting downstream effectors like MEK can be a valuable strategy. Combining KRAS G12C inhibitors with MEK inhibitors such as trametinib (B1684009) has been investigated to achieve a more profound blockade of the MAPK pathway.[1][4]
-
Pan-RAS Inhibitors: The development of pan-RAS inhibitors that target multiple RAS isoforms (KRAS, HRAS, and NRAS) presents a strategy to overcome resistance mediated by the activation of wild-type RAS.[19]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Sequence the KRAS gene: Perform Sanger sequencing or next-generation sequencing (NGS) to check for secondary mutations in the KRAS gene, particularly in the switch-II pocket region.
-
Analyze bypass signaling pathways: Use Western blotting or phospho-proteomics to assess the activation status of key signaling molecules in the MAPK (p-ERK, p-MEK) and PI3K-AKT (p-AKT, p-mTOR) pathways. Also, investigate the expression and activation of receptor tyrosine kinases like EGFR and MET.
-
Test combination therapies: Based on the findings from the pathway analysis, test the efficacy of combining this compound with inhibitors targeting the identified resistance pathway (e.g., EGFR inhibitor, SHP2 inhibitor, or MEK inhibitor).
-
Problem 2: High basal signaling in a KRAS G12C mutant cell line leading to poor response to inhibitor-37.
-
Possible Cause: Intrinsic resistance due to pre-existing activation of bypass pathways.
-
Troubleshooting Steps:
-
Characterize baseline signaling: Before inhibitor treatment, perform a baseline analysis of RTK activation and downstream signaling pathways (MAPK and PI3K-AKT) to identify the dominant survival pathways in your cell line.
-
Evaluate synergistic combinations: Screen for synergistic effects by combining this compound with a panel of inhibitors targeting common resistance pathways (e.g., EGFR, SHP2, SOS1, PI3K, MEK).
-
Consider 3D culture models: Sometimes, 3D culture models like spheroids can better recapitulate the in vivo tumor microenvironment and provide more clinically relevant drug responses.
-
Data Presentation
Table 1: Efficacy of Combination Therapies with KRAS G12C Inhibitors in Clinical Trials
| Combination Therapy | Cancer Type | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Adagrasib + Cetuximab | Colorectal Cancer | KRYSTAL-1 | 46% | 6.9 months |
| Sotorasib + Panitumumab | Colorectal Cancer | CodeBreaK 101 | 30% | 5.7 months |
| Sotorasib + Panitumumab + FOLFIRI | Colorectal Cancer | CodeBreaK 101 | 54.8% (confirmed) | Not yet mature |
| Glecirasib + JAB-3312 (SHP2i) | Non-Small Cell Lung Cancer | Phase 1/2a | 71% (first-line) | 12.2 months (first-line) |
| Adagrasib + Pembrolizumab | Non-Small Cell Lung Cancer | KRYSTAL-7 | 61% (PD-L1 TPS ≥50%) | 27.7 months (PD-L1 TPS ≥50%) |
Data compiled from multiple sources.[1][10][20][21][22][23]
Experimental Protocols
Protocol 1: Generation of KRAS Inhibitor-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a KRAS G12C inhibitor through continuous exposure.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium
-
KRAS G12C inhibitor (e.g., AMG510, Adagrasib)
-
DMSO (vehicle control)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor in the parental cell line.
-
Initial Treatment: Seed the parental cells and treat them with the KRAS G12C inhibitor at a concentration equal to the IC50.
-
Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of the inhibitor in a stepwise manner. A common approach is to double the concentration with each passage once the cells have adapted to the current concentration.
-
Monitoring: Continuously monitor the cells for signs of growth and viability. The process of developing stable resistance can take several months.
-
Establishment of Resistant Clones: Once the cells are able to proliferate steadily in the presence of a high concentration of the inhibitor (e.g., 10-fold or higher than the initial IC50), single-cell clone isolation can be performed to establish homogenous resistant populations.
-
Characterization: Characterize the resistant cell lines by determining the new IC50 of the inhibitor and analyzing the molecular mechanisms of resistance as described in the troubleshooting guide.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Quantification: Quantify the protein concentration of each cell lysate.
-
Sample Preparation: Prepare protein samples for loading by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Mandatory Visualizations
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificarchives.com [scientificarchives.com]
- 11. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Co-targeting SOS1 Enhances the Antitumor Effects of KRASG12C Inhibitor" by Venu Thatikonda, Hengyu Lyu et al. [digitalcommons.library.tmc.edu]
- 19. benchchem.com [benchchem.com]
- 20. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 21. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 22. Jacobio’s KRAS G12C and SHP2 Combination Therapy Published in The Lancet Respiratory Medicine | Jacobio Pharma [jacobiopharma.com]
- 23. emjreviews.com [emjreviews.com]
Addressing solubility issues with KRAS inhibitor-37 in vitro
Welcome to the technical support center for KRAS inhibitor-37. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of KRAS. It has been shown to exhibit low nanomolar dissociation constants (KD) for wild-type KRAS and several common mutants, including G12C, G12D, and G12V.[1] The primary mechanism of action for many KRAS inhibitors, particularly those targeting the G12C mutation, involves covalent binding to the mutant cysteine residue. This locks the KRAS protein in an inactive, GDP-bound state, which in turn prevents its interaction with downstream effector proteins and inhibits oncogenic signaling pathways like the RAF-MEK-ERK and PI3K-AKT cascades.
Q2: In which solvents is this compound soluble?
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The tolerance to DMSO can vary significantly between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, it is recommended to store the 10 mM DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound during in vitro experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer or cell culture medium. | The inhibitor has exceeded its solubility limit in the aqueous environment. | 1. Decrease the final concentration: Lower the final working concentration of the inhibitor in your assay. 2. Optimize DMSO concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility, ideally below 0.5%. 3. Use a sequential dilution method: Instead of a single large dilution, perform a series of smaller dilutions. 4. Consider co-solvents: For cell-free assays, consider using a co-solvent like ethanol (B145695) or PEG 400 in your buffer. However, the compatibility of co-solvents with your specific assay and cell line must be validated. |
| Inconsistent or lower-than-expected activity in cell-based assays. | Poor solubility leading to a lower effective concentration of the inhibitor in the cell culture medium. | 1. Visual inspection: Carefully inspect the wells of your cell culture plate under a microscope for any signs of precipitation after adding the inhibitor. 2. Prepare fresh dilutions: Always prepare fresh dilutions of the inhibitor from the DMSO stock for each experiment. 3. Gentle mixing: Ensure thorough but gentle mixing when diluting the inhibitor into the medium to avoid localized high concentrations that can lead to precipitation. |
| Difficulty dissolving the lyophilized powder in DMSO. | The compound may require energy to fully dissolve. | 1. Vortexing: Vortex the solution vigorously. 2. Gentle warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. 3. Sonication: Use a bath sonicator in short bursts to aid dissolution. Always visually inspect the solution to ensure it is clear and free of particulates. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Conditions/Assay | Reference |
| Solubility | 10 mM | In DMSO | [2] |
| Binding Affinity (KD) | 0.004 nM | Wild Type KRAS | [1] |
| 0.019 nM | KRAS G12C | [1] | |
| 0.041 nM | KRAS G12D | [1] | |
| 0.144 nM | KRAS G12V | [1] | |
| Cell Proliferation Inhibition (IC50) | <2 nM to 14 nM | H358, SW620, and PANC08.13 cell lines | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (660.73 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
KRAS mutant (e.g., H358 for G12C) and wild-type cell lines
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
This compound (10 mM stock in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.5%).
-
Add 10 µL of the diluted compound or DMSO vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C with 5% CO2.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: KRAS Signaling Pathway and Inhibition.
Caption: In Vitro Experimental Workflow.
References
Navigating Resistance: A Technical Guide for Pan-KRAS Inhibitor Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving pan-KRAS inhibitors. As resistance to these targeted therapies is a significant challenge, this guide offers practical solutions to common experimental hurdles and addresses frequently asked questions to facilitate more robust and reproducible research.
Troubleshooting Guides
Researchers often encounter challenges when working with pan-KRAS inhibitors in various experimental settings. This section provides a guide to common problems, their potential causes, and recommended solutions to ensure the generation of reliable data.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays | - Cell line instability (e.g., passage number, genetic drift)- Variability in cell seeding density- Inhibitor instability or improper storage- Differences in assay duration or serum concentration | - Use cell lines within a defined passage number range and regularly authenticate via STR profiling.- Optimize and maintain a consistent cell seeding density for all experiments.[1]- Prepare fresh inhibitor dilutions for each experiment from a properly stored stock solution.[1][2]- Standardize assay duration (e.g., 72 hours) and consider using low-serum conditions to minimize growth factor interference.[1] |
| No or weak decrease in p-ERK levels after inhibitor treatment in Western blot | - Suboptimal antibody concentration or quality- Inefficient protein transfer- Rapid feedback reactivation of the MAPK pathway- Intrinsic resistance of the cell line | - Optimize primary antibody dilutions and validate antibody specificity using positive and negative controls.[1][3]- Verify protein transfer using Ponceau S staining.[3]- Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture initial inhibition before pathway rebound.[1][4]- Confirm the KRAS mutation status of your cell line and consider using a more sensitive positive control cell line. |
| High background in Western blot | - Non-specific antibody binding- Insufficient washing or blocking | - Use a highly specific primary antibody and optimize its dilution.- Increase the number and duration of wash steps and optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time.[2] |
| Decreased inhibitor efficacy in 3D cell culture models compared to 2D | - Limited drug penetration into spheroids- Altered cellular signaling and resistance pathways in 3D models | - Extend incubation times to allow for better inhibitor penetration.- Characterize the signaling pathways active in your 3D model and consider combination therapies to overcome resistance. |
| Emergence of drug-resistant clones during long-term culture | - Acquired on-target KRAS mutations- Activation of bypass signaling pathways | - Perform genomic sequencing of resistant clones to identify secondary KRAS mutations or alterations in other signaling molecules.[4]- Analyze the activity of alternative pathways (e.g., PI3K/AKT, MET) in resistant cells.[5][6] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of resistance to pan-KRAS inhibitors and the design of experiments to study them.
Q1: What are the main mechanisms of acquired resistance to pan-KRAS inhibitors?
A1: Acquired resistance to pan-KRAS inhibitors can be broadly categorized into two main types: on-target and off-target mechanisms.[5]
-
On-target resistance involves genetic alterations in the KRAS protein itself. This includes secondary mutations in the KRAS gene that either interfere with drug binding or restore KRAS activity.[5][6] Amplification of the KRAS allele, leading to increased protein expression, is another common on-target mechanism.[7][8][9]
-
Off-target resistance occurs through the activation of alternative signaling pathways that bypass the dependency on KRAS.[5] This can happen via multiple mechanisms, including:
-
Activation of receptor tyrosine kinases (RTKs): Amplification or activating mutations in RTKs like EGFR, MET, and FGFR can reactivate downstream signaling.[6][7][10]
-
Mutations in downstream signaling molecules: Activating mutations in genes such as NRAS, BRAF, MAP2K1 (MEK1), and PIK3CA can sustain proliferative signaling despite KRAS inhibition.[6][7][10]
-
Loss of tumor suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can also contribute to resistance.[6][10]
-
Histologic transformation: In some cases, cancer cells can change their cell type, for instance, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[6][10]
-
Q2: How do resistance mechanisms differ between various KRAS inhibitors like sotorasib (B605408) and adagrasib?
A2: While there is overlap, the profiles of secondary mutations conferring resistance to different KRAS G12C inhibitors like sotorasib and adagrasib show distinct differences. For example, certain mutations may confer high resistance to sotorasib but remain sensitive to adagrasib, and vice versa.[5][11] This highlights the importance of understanding the specific resistance profile for each inhibitor to develop effective second-line treatment strategies.
Q3: What are pan-KRAS inhibitors and how might they overcome resistance?
A3: Pan-KRAS or pan-RAS inhibitors are designed to target multiple KRAS mutants or even all RAS isoforms (KRAS, NRAS, HRAS).[7][9] These inhibitors may prevent the emergence of acquired on-target resistance by targeting a broader range of KRAS mutations.[6] Some pan-KRAS inhibitors, like BI-2865, are non-covalent and bind to the GDP-bound state of KRAS, blocking nucleotide exchange and inhibiting signaling regardless of the specific mutation.[9][12]
Q4: What experimental models are suitable for studying resistance to pan-KRAS inhibitors?
A4: A combination of in vitro and in vivo models is crucial for studying resistance.
-
In vitro models: Cancer cell lines with known KRAS mutations are a primary tool. Generating resistant cell lines by long-term culture with an inhibitor is a common strategy to study acquired resistance.[4] 3D cell culture models, such as spheroids or organoids, can better mimic the tumor microenvironment and may reveal different resistance mechanisms compared to 2D cultures.
-
In vivo models: Patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) are valuable for studying resistance in a more physiologically relevant context.[8] Correlative studies on patient samples, including tumor biopsies and circulating tumor DNA (ctDNA) taken before and after treatment, provide the most clinically relevant insights into resistance mechanisms.[7]
Q5: What are some key signaling pathways to investigate when studying resistance?
A5: The two major downstream signaling pathways of KRAS are the MAPK/ERK and the PI3K/AKT/mTOR pathways.[13] When studying resistance, it is critical to assess the reactivation of these pathways. Western blotting for phosphorylated forms of key proteins like ERK (p-ERK) and AKT (p-AKT) is a standard method to evaluate pathway activity.[3][14] Additionally, investigating upstream RTKs and parallel pathways that might be activated as bypass mechanisms is essential.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. This section provides step-by-step methodologies for key experiments used to evaluate pan-KRAS inhibitors and investigate resistance.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pan-KRAS inhibitor in cancer cell lines.
Materials:
-
KRAS mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pan-KRAS inhibitor (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pan-KRAS inhibitor in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.[15]
-
Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity.[13][15]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Include a no-cell control (medium only) for background subtraction.
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[13]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[13][15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[13][15]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log-transformed inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]
-
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of a pan-KRAS inhibitor on the phosphorylation of key downstream signaling proteins (e.g., p-ERK, p-AKT).
Materials:
-
KRAS mutant cancer cell line
-
6-well plates
-
Pan-KRAS inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the pan-KRAS inhibitor or DMSO for the specified duration.
-
Wash cells with ice-cold PBS.[4]
-
Add ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors to each well, scrape the cells, and transfer the lysate to a microfuge tube.[2][4]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4][16]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[3]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.[3]
-
Quantify band intensities using appropriate software and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction of KRAS with other proteins.
Materials:
-
Cell lysate
-
Primary antibody specific to the protein of interest (e.g., KRAS)
-
Protein A/G-agarose or magnetic beads
-
Co-IP lysis/wash buffer (non-denaturing)
-
Elution buffer
-
Loading buffer
Procedure:
-
Cell Lysis:
-
Lyse cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[17]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[18]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the target protein to the pre-cleared lysate.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[17]
-
Add protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C to allow the beads to bind to the antibody-protein complex.[17]
-
-
Washing:
-
Centrifuge the mixture to pellet the beads.
-
Discard the supernatant and wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.[17]
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.[17]
-
-
Analysis:
-
Analyze the eluted proteins by Western blot using antibodies against the protein of interest and its suspected binding partners.[19]
-
Visualizations
Diagrams of key signaling pathways and experimental workflows can aid in understanding the complex biological processes involved in pan-KRAS inhibitor action and resistance.
Caption: The KRAS signaling pathway and points of intervention for pan-KRAS inhibitors.
Caption: Major mechanisms of acquired resistance to pan-KRAS inhibitors.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 19. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
Technical Support Center: Overcoming Feedback Reactivation in KRAS Inhibitor Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the role of feedback reactivation in limiting the efficacy of KRAS inhibitors. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We observe an initial potent inhibition of KRAS signaling (e.g., decreased p-ERK levels) with our KRAS G12C inhibitor, but the effect diminishes over time, with signaling reactivated within 24-72 hours. What is the likely cause?
A1: This phenomenon is a common observation and is often due to adaptive feedback reactivation of the RAS-MAPK pathway.[1][2][3][4] Upon inhibition of mutant KRAS, cancer cells can trigger feedback loops that reactivate the pathway, leading to therapeutic resistance. A primary mechanism is the activation of wild-type RAS isoforms (NRAS and HRAS) driven by upstream receptor tyrosine kinases (RTKs).[1][2][3][4] This reactivation occurs in a KRAS G12C-independent manner, meaning the inhibitor may still be effectively suppressing the mutant KRAS protein.[1][2][3]
Q2: Is the reactivation of MAPK signaling due to the KRAS G12C inhibitor failing to bind to its target over time?
A2: Not necessarily. Studies have shown that even with sustained suppression of active, GTP-bound KRAS G12C by inactive-state specific inhibitors, the RAS-MAPK pathway can still be reactivated.[1] The primary driver of this reactivation is often the activation of wild-type RAS, which bypasses the inhibited mutant KRAS.[1][3] Therefore, the issue may not be with inhibitor binding but rather with the cell's adaptive response.
Q3: What are the key upstream signals that drive this feedback reactivation?
A3: Multiple receptor tyrosine kinases (RTKs) can drive this feedback loop.[2][5][6] In colorectal cancer, EGFR is a well-documented driver of this feedback.[1][5] However, other RTKs such as FGFR, HER2, and MET can also contribute, and the specific RTK involved can be context-dependent, varying across different cancer models.[1][4][6] This heterogeneity suggests that targeting a single RTK may not be universally effective.[1]
Q4: How can we experimentally confirm that feedback reactivation of wild-type RAS is occurring in our cell lines?
A4: You can perform isoform-specific RAS-GTP pulldown assays. This technique allows you to measure the activation state (GTP-bound) of individual RAS isoforms (KRAS, NRAS, and HRAS) over a time course of KRAS G12C inhibitor treatment. A significant increase in NRAS-GTP and/or HRAS-GTP levels following treatment would confirm wild-type RAS reactivation.[4][7]
Q5: What are the therapeutic strategies to overcome this feedback-mediated resistance?
A5: Combination therapies are the most promising approach. The goal is to vertically inhibit the reactivated pathway at different nodes. Common strategies include co-targeting KRAS G12C with:
-
Upstream RTK inhibitors: For example, EGFR inhibitors in colorectal cancer.[1][5]
-
A convergent upstream signaling node: SHP2 inhibitors can be effective as SHP2 acts as a signaling hub for multiple RTKs.[1][4]
-
Downstream effectors: MEK or ERK inhibitors can block the signal downstream of RAS.[1][6]
Troubleshooting Guides
Problem 1: Rebound of p-ERK levels in Western Blot after initial suppression with a KRAS G12C inhibitor.
Possible Cause: Adaptive feedback reactivation of the MAPK pathway.[1][4][8]
Troubleshooting Steps:
-
Time-Course Analysis: Perform a detailed time-course experiment, collecting cell lysates at multiple time points (e.g., 0, 4, 24, 48, 72 hours) after inhibitor treatment to precisely map the kinetics of p-ERK rebound.[1][9]
-
RAS Isoform Activation Assay: Use an isoform-specific RAS-GTP pulldown assay to determine if the reactivation correlates with an increase in GTP-bound wild-type NRAS and/or HRAS.[4][7]
-
Combination Treatment: Test the effect of combining your KRAS G12C inhibitor with inhibitors of upstream or downstream signaling nodes. For example, co-treat with a SHP2 inhibitor or a MEK inhibitor and assess if the p-ERK rebound is abrogated.[1][4]
Problem 2: Heterogeneous response to KRAS G12C inhibitor and EGFR inhibitor combination in colorectal cancer cell lines.
Possible Cause: The feedback reactivation is not solely dependent on EGFR and may be driven by other RTKs.[1]
Troubleshooting Steps:
-
RTK Profiling: Perform a phospho-RTK array to identify which other RTKs are activated upon treatment with the KRAS G12C inhibitor alone and in combination with the EGFR inhibitor.[4]
-
Alternative Combination Therapies: Based on the RTK profiling, test combinations with inhibitors of other identified RTKs (e.g., FGFR or HER2 inhibitors).
-
Convergent Node Inhibition: Evaluate the combination of your KRAS G12C inhibitor with a SHP2 inhibitor, as SHP2 is a common downstream mediator for multiple RTKs.[1][4]
Quantitative Data Summary
Table 1: Effect of KRAS G12C Inhibitors on p-ERK Levels Over Time (Average across 8 cell lines)
| Time (hours) | p-ERK Level (Normalized to GAPDH) |
| 0 | 1.00 |
| 4 | ~0.25 |
| 24 | ~0.50 |
| 48 | ~0.75 |
| 72 | ~0.80 |
Data synthesized from densitometry readings presented in Ryan et al. (2022).[1]
Table 2: Effect of KRAS G12C Inhibitor (ARS-1620) on RAS Isoform Activation at 48 hours (Average across 8 cell lines)
| RAS Isoform | Relative GTP-Bound Level (Normalized to Control) |
| KRAS-GTP | Decreased |
| NRAS-GTP | Increased |
| HRAS-GTP | Increased |
Qualitative summary based on findings from Ryan et al. (2020).[4][7]
Experimental Protocols
Protocol 1: Time-Course Western Blot Analysis of MAPK Pathway Reactivation
-
Cell Culture and Treatment: Plate KRAS G12C mutant cell lines in 6-well plates and allow them to adhere overnight. Treat the cells with the KRAS G12C inhibitor (e.g., 100 nM AMG 510) for various time points (0, 4, 24, 48, and 72 hours).[1]
-
Lysate Preparation: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-MEK, p-ERK, p-RSK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[1][9]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the loading control.
Protocol 2: Isoform-Specific RAS-GTP Pulldown Assay
-
Cell Treatment: Treat KRAS G12C mutant cells with the inhibitor for the desired time points.
-
Cell Lysis: Lyse the cells in a buffer compatible with the RAS activation assay kit (e.g., containing RAF-RBD beads).
-
Affinity Precipitation: Incubate the cell lysates with RAF-RAS binding domain (RBD) coupled to agarose (B213101) beads to pull down GTP-bound RAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies specific for KRAS, NRAS, and HRAS.
-
Analysis: Compare the levels of GTP-bound RAS isoforms in treated versus untreated samples.
Visualizations
Caption: Feedback reactivation of wild-type RAS limits KRAS G12C inhibitor efficacy.
Caption: Troubleshooting workflow for investigating KRAS inhibitor resistance.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. libcatalog.usc.edu [libcatalog.usc.edu]
- 4. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Non-genetic Mechanisms of Resistance to KRAS Targeted Therapy
Welcome to the technical support center for researchers investigating non-genetic mechanisms of resistance to KRAS targeted therapies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My KRAS G12C inhibitor shows potent initial activity, but its efficacy decreases significantly with prolonged treatment in cell culture. What are the likely non-genetic resistance mechanisms at play?
Answer: This is a common observation often attributed to adaptive resistance, where cancer cells rewire their signaling networks to survive despite initial drug efficacy.[1] The primary non-genetic mechanisms to investigate are:
-
Reactivation of the MAPK Pathway: Despite initial suppression, the RAF-MEK-ERK pathway can be reactivated. This often occurs through feedback mechanisms that lead to the activation of wild-type RAS isoforms (NRAS and HRAS), which are not targeted by G12C-specific inhibitors.[2][3][4] This reactivation can be driven by the upregulation of receptor tyrosine kinases (RTKs) like EGFR, FGFR1, and IGFR.[5][6]
-
Activation of Bypass Pathways: Cancer cells can activate parallel signaling pathways to maintain proliferation and survival, thereby circumventing the need for KRAS signaling. The PI3K-AKT-mTOR pathway is a frequently observed bypass route.[7][8]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift from an epithelial to a mesenchymal phenotype can confer resistance.[8][9] Mesenchymal cells may exhibit reduced dependence on the MAPK pathway and increased reliance on pathways like PI3K-AKT.[8][10]
-
Metabolic Reprogramming: KRAS inhibition can trigger significant metabolic changes.[11] Cells may adapt by upregulating glycolysis or altering fatty acid metabolism to maintain bioenergetic homeostasis under drug-induced stress.[11][12]
Recommended Troubleshooting Steps:
-
Time-Course Western Blot Analysis: Treat your KRAS G12C mutant cells with the inhibitor and collect lysates at various early and late time points (e.g., 2, 6, 24, 48, and 72 hours). A rebound in the phosphorylation of ERK (p-ERK) after initial suppression is a strong indicator of MAPK pathway reactivation.[1] Concurrently, assess the phosphorylation status of AKT (p-AKT) and S6 ribosomal protein to investigate the activation of the PI3K-AKT-mTOR bypass pathway.[13]
-
RAS-GTP Pulldown Assays: To determine if wild-type RAS isoforms are being activated, perform isoform-specific pulldown assays for activated (GTP-bound) NRAS and HRAS at different time points post-treatment.[4]
-
Phospho-RTK Array: To identify which upstream RTKs are being activated, use a phospho-RTK array to screen for changes in the phosphorylation status of a broad range of RTKs after inhibitor treatment.[2]
-
EMT Marker Analysis: Assess the expression of EMT markers by western blot or immunofluorescence. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, ZEB1).[10][14]
-
Combination Therapy Experiments: To functionally validate the resistance mechanism, combine your KRAS G12C inhibitor with inhibitors of the suspected escape pathway. For instance:
Question 2: I'm observing high variability in the IC50 values of my KRAS inhibitor across different experimental replicates. What could be the cause?
Answer: Inconsistent IC50 values can be frustrating and can point to several experimental variables. Here are some common causes and how to address them:
| Potential Cause | Troubleshooting Recommendation | Reference |
| Inhibitor Instability/Handling | Ensure the inhibitor is stored at the recommended temperature and protected from light. Prepare fresh dilutions from a concentrated stock for each experiment. Confirm the concentration of your stock solution. | [16] |
| Cell Culture Conditions | Standardize cell seeding density. Use cells within a defined and consistent passage number range, as sensitivity can change with prolonged culture. Ensure media composition, including serum concentration, is consistent. | [16] |
| Assay-Specific Variability | Ensure the endpoint assay (e.g., CellTiter-Glo, MTT) readout is within the linear range. Optimize the incubation time with the inhibitor for your specific cell line. | [16] |
| Edge Effects | In plate-based assays, cells in the outer wells can behave differently due to temperature and humidity gradients. Avoid using the outer wells for experimental samples, or fill them with media to maintain a more uniform environment. | [16] |
Question 3: My western blots for phosphorylated downstream effectors (e.g., p-ERK) show a weak or no signal after KRAS inhibitor treatment, even at early time points. What's going wrong?
Answer: A lack of signal for phosphorylated proteins can be due to technical issues with the western blot procedure itself or a biological reason related to the cells' signaling state.
| Potential Cause | Troubleshooting Recommendation | Reference |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal concentration for detecting your protein of interest. | [16] |
| Insufficient Protein Loading | Ensure equal and sufficient protein loading (typically 20-30 µg) across all lanes. Use a total protein stain (e.g., Ponceau S) or a housekeeping protein (e.g., GAPDH, β-actin) to verify loading consistency. | [16] |
| Phosphatase Activity | Always use a fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice throughout the lysis and processing steps. | [16] |
| High Background | Optimize your blocking buffer and incubation time. Increase the number and duration of wash steps after primary and secondary antibody incubations to reduce non-specific binding. | [16] |
| Intrinsic Resistance | The cell line may have intrinsic resistance, meaning it doesn't rely heavily on the KRAS pathway for survival. This can be due to pre-existing activation of bypass pathways. Assess the baseline phosphorylation levels of key proteins in the MAPK and PI3K pathways. | [5][17] |
Frequently Asked Questions (FAQs)
What are the most common non-genetic mechanisms of adaptive resistance to KRAS targeted therapy?
The most common non-genetic mechanisms of adaptive resistance involve the reactivation of cell signaling pathways that promote survival and proliferation. These include:
-
Feedback Reactivation of Upstream Signaling: Inhibition of mutant KRAS can alleviate negative feedback loops, leading to the activation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and AXL.[5] These activated RTKs can then signal through wild-type RAS isoforms (HRAS and NRAS) to reactivate the MAPK pathway.[3][4]
-
Activation of Parallel (Bypass) Pathways: Cancer cells can upregulate alternative survival pathways, most notably the PI3K-AKT-mTOR pathway, to become independent of KRAS signaling.[7][8][9]
-
Phenotypic Switching (Epithelial-to-Mesenchymal Transition - EMT): Some cancer cells undergo EMT, a process where they lose their epithelial characteristics and gain mesenchymal properties.[7][18] This transition is associated with resistance to various targeted therapies, including KRAS inhibitors, and can be linked to the activation of pathways like PI3K-AKT.[8][9]
-
Metabolic Reprogramming: KRAS-driven cancers exhibit altered metabolism.[[“]] Upon KRAS inhibition, cells can rewire their metabolic pathways, such as increasing glycolysis or fatty acid synthesis, to survive the therapeutic stress.[11][20]
-
YAP/TAZ Activation: The Hippo pathway effectors YAP and TAZ can be activated in response to KRAS inhibition, promoting cell survival and proliferation.[5][21]
How can I experimentally distinguish between intrinsic and acquired non-genetic resistance?
-
Intrinsic resistance is present before the administration of the therapy.[5] It can be identified by screening a panel of KRAS-mutant cell lines with the targeted inhibitor and observing a lack of response in some of them from the outset. The underlying mechanisms, such as pre-existing activation of a bypass pathway, can be investigated by analyzing the baseline signaling activity in these resistant cells.[17]
-
Acquired resistance develops over time in response to continuous drug treatment.[22] To study this, sensitive cell lines are cultured in the presence of the KRAS inhibitor for an extended period until resistant clones emerge.[1] A comparison of the molecular profiles (e.g., phosphoproteomics, gene expression) of the parental sensitive cells and the derived resistant cells can then reveal the mechanisms that were "acquired" during treatment.[8]
What is the role of the tumor microenvironment (TME) in non-genetic resistance?
The TME can significantly contribute to non-genetic resistance to KRAS inhibitors.[12] For instance, cancer-associated fibroblasts (CAFs) within the TME can secrete growth factors that activate RTKs on cancer cells, thereby promoting bypass signaling and resistance. Additionally, the metabolic activity of KRAS-mutant tumors can lead to an acidic and nutrient-deprived microenvironment, which can impair the function of anti-tumor immune cells.[20]
Data Presentation
Table 1: Impact of KRAS G12C/Y96D Secondary Mutation on Inhibitor IC50
A secondary mutation in the switch-II pocket, Y96D, can confer resistance to first-generation KRAS G12C inhibitors. The following table summarizes the fold-change in IC50 values for different inhibitors in the presence of this mutation.
| Inhibitor | Mechanism of Action | Approximate IC50 Fold-Change (vs. G12C alone) | Reference |
| MRTX849 (Adagrasib) | Covalent, targets inactive (GDP-bound) state | >100-fold increase | [23] |
| AMG 510 (Sotorasib) | Covalent, targets inactive (GDP-bound) state | >100-fold increase | [23] |
| ARS-1620 | Covalent, targets inactive (GDP-bound) state | ~20-fold increase | [23] |
| RM-018 | Tricomplex, targets active (GTP-bound) state | ~2-fold increase | [23] |
Data is derived from cellular viability assays.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Signaling Proteins
This protocol is for assessing the phosphorylation status of key signaling proteins like p-ERK and p-AKT to monitor pathway activation or inhibition.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the KRAS inhibitor for the desired time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-AKT) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total ERK) or a housekeeping protein (e.g., GAPDH).[16]
-
Visualizations
Caption: Non-genetic resistance mechanisms to KRAS G12C inhibitors.
Caption: A logical workflow for troubleshooting adaptive resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit [frontiersin.org]
- 8. [PDF] Epithelial-to-Mesenchymal Transition is a Cause of Both Intrinsic and Acquired Resistance to KRAS G12C Inhibitor in KRAS G12C–Mutant Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Key roles of EMT for adaptive resistance to MEK inhibitor in KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. The Role of Epithelial-Mesenchymal Transition in Re-Wiring KRAS Mutant Lung Cancer - Don Gibbons [grantome.com]
- 15. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. Targeting KRAS: from metabolic regulation to cancer treatment | springermedizin.de [springermedizin.de]
- 21. Concurrent genetic and non-genetic resistance mechanisms to KRAS inhibition in CRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Delaying Emergence of Resistance to KRAS Inhibitors with Adaptive Therapy: “Treatment-to-Contain” Instead of “Treatment-to-Cure” [techscience.com]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Lineage Plasticity as a Cause of KRAS Inhibitor Failure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating lineage plasticity as a mechanism of resistance to KRAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is lineage plasticity in the context of KRAS inhibitor resistance?
A1: Lineage plasticity is the ability of cancer cells to change their identity from one cell type to another, a process that can lead to therapeutic resistance.[1] In KRAS-mutant cancers, particularly non-small cell lung cancer (NSCLC), tumor cells can switch from an adenocarcinoma lineage to other lineages, such as squamous cell carcinoma or an alveolar type 1 (AT1)-like state.[2][3] This change in cell identity can reduce the cancer's dependence on the KRAS signaling pathway, thereby rendering KRAS inhibitors ineffective.[4]
Q2: What are the common types of lineage switching observed in response to KRAS inhibition?
A2: The most frequently reported lineage transitions include:
-
Adeno-to-Squamous Transition (AST): This involves the transformation of lung adenocarcinoma cells into squamous cell carcinoma.[5][6] This transition is often associated with mutations in the LKB1 (STK11) gene.[5][7]
-
Alveolar Type 2 (AT2) to Alveolar Type 1 (AT1)-like Differentiation: KRAS inhibition can induce lung adenocarcinoma cells, which often originate from AT2 cells, to differentiate into a more quiescent, AT1-like state that is less reliant on KRAS signaling.[2][8]
-
Neuroendocrine Transformation: Although more commonly associated with resistance to other targeted therapies like EGFR inhibitors, neuroendocrine differentiation has also been observed as a potential resistance mechanism to KRAS inhibitors.
Q3: What are the molecular drivers of lineage plasticity in KRAS-mutant cancers?
A3: Lineage plasticity is primarily driven by epigenetic and transcriptional reprogramming rather than new genetic mutations.[5][9] Key molecular drivers include:
-
Transcription Factors: The transcription factor ΔNp63 has been identified as a key driver of the adeno-to-squamous transition.[5][10]
-
Epigenetic Modifications: Changes in the epigenetic landscape, such as those mediated by the Polycomb Repressive Complex 2 (PRC2), can create a more plastic cellular state that is permissive for lineage switching.[11]
-
Co-occurring Mutations: Mutations in tumor suppressor genes like LKB1 (STK11) and TP53 are often associated with an increased propensity for lineage plasticity.[5][7]
Q4: How can I detect lineage plasticity in my experimental models?
A4: Detecting lineage plasticity typically involves a combination of histological and molecular techniques:
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Staining for lineage-specific markers is a common method. For example, to assess adeno-to-squamous transition, you can stain for adenocarcinoma markers (e.g., NKX2-1, TTF-1) and squamous markers (e.g., KRT5, KRT14, p63).[6][12]
-
RNA Sequencing (RNA-seq): Transcriptomic analysis can reveal shifts in gene expression signatures associated with different cell lineages. A high squamous cell carcinoma gene signature at baseline has been correlated with a poor response to adagrasib in patients with KRAS G12C and LKB1 co-mutations.[7]
-
Single-Cell RNA Sequencing (scRNA-seq): This powerful technique allows for the identification of distinct cell populations and transitional cell states within a heterogeneous tumor population.[13][14]
Troubleshooting Guides
Experimental Issue 1: Difficulty establishing and maintaining organoid models of lineage plasticity.
| Potential Cause | Troubleshooting Step |
| Inappropriate Culture Conditions | Ensure the use of a 3D extracellular matrix (ECM) like Matrigel® to support the self-organization of organoids. Optimize the composition of the culture medium; different lineage states may have different growth factor requirements. |
| Cell Viability Issues | When initiating cultures from cryopreserved stocks, ensure rapid thawing and gentle handling to maximize cell viability. For drug treatment studies, pre-passage organoids to ensure optimal health and uniform size before adding the inhibitor.[15] |
| Lack of Lineage Switching | The parental cell line may not have the intrinsic capacity for plasticity. Consider using cell lines with known co-mutations that promote plasticity (e.g., KRAS/LKB1).[5] Prolonged exposure to the KRAS inhibitor may be necessary to induce lineage switching. |
Experimental Issue 2: Inconsistent or non-specific staining in immunofluorescence (IF) for lineage markers.
| Potential Cause | Troubleshooting Step |
| High Background Staining | High background can be caused by autofluorescence of the tissue or non-specific antibody binding.[16] Include an unstained control to assess autofluorescence. Use a blocking solution containing normal serum from the same species as the secondary antibody.[17] |
| Weak or No Signal | The primary antibody may not be suitable for IF or the concentration may be too low.[16] Confirm the antibody's suitability and optimize the dilution. Ensure proper fixation and permeabilization, as over-fixation can mask epitopes.[16] |
| Antibody Specificity | Some transcription factors used as lineage markers can have overlapping expression patterns.[12] Use a panel of markers to confirm lineage identity. For example, for squamous lineage, use both p63 and KRT5/14.[6] |
Experimental Issue 3: Challenges in analyzing and interpreting single-cell RNA-seq data for lineage plasticity.
| Potential Cause | Troubleshooting Step |
| Batch Effects | Technical variations between sequencing runs can obscure biological differences.[18] Use batch correction algorithms during data analysis to mitigate these effects. |
| Cell Annotation Difficulties | Accurately identifying different cell lineages and transitional states can be challenging.[19] Use established marker genes for known lineages and consider using computational methods for trajectory inference to identify transitional populations. |
| Misinterpretation of UMAP/t-SNE plots | The distances between cell clusters in these visualizations do not always represent the degree of similarity.[19] Use differential gene expression analysis between clusters to confirm distinct cell identities. |
Quantitative Data Summary
Table 1: Response to KRAS G12C Inhibitors in NSCLC Patients
| KRAS G12C Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreaK 200 | 37.1% | 6.8 months | 12.5 months |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | 12.6 months |
| Data from a study on KRAS G12C inhibitor combination therapies.[20] |
Table 2: IC50 Values of KRAS Inhibitors in Preclinical Models
| Cell Line | KRAS Mutation | Co-mutation | Inhibitor | IC50 (µM) | Reference |
| H1373 | G12C | - | JQ1 | ~0.5 | [21] |
| A549 | G12S | - | JQ1 | > 10 | [21] |
| H460 | Q61H | LKB1 | JQ1 | > 10 | [21] |
| DV90 | G12C | - | JQ1 | ~0.3 | [21] |
| Note: JQ1 is a BET bromodomain inhibitor, not a direct KRAS inhibitor, but the data illustrates differential sensitivity in KRAS-mutant lines. |
Experimental Protocols
Protocol 1: 3D Organoid Culture for Studying Drug Resistance
-
Preparation: Prepare organoid-specific culture medium and thaw Matrigel® on ice. Warm a 24-well plate in a 37°C incubator.[15]
-
Thawing and Seeding: Rapidly thaw cryopreserved organoid fragments or single cells. Wash the cells to remove cryopreservation medium and resuspend the pellet in liquid Matrigel®.
-
Dome Culture: Dispense 40-50 µL droplets of the cell-Matrigel® suspension onto the pre-warmed plate to form "domes".[15]
-
Incubation and Culture: Incubate the plate at 37°C for 10-15 minutes to solidify the Matrigel®. Carefully add pre-warmed culture medium to each well.
-
Drug Treatment: Once organoids have formed, replace the medium with medium containing the KRAS inhibitor at the desired concentration. Refresh the drug-containing medium every 2-3 days.
-
Analysis: Monitor organoid growth and morphology. At the desired time points, harvest organoids for downstream analysis such as RNA/protein extraction or fixation for histology.
Protocol 2: Lineage Tracing using Single-Cell RNA Sequencing
-
Model System: Utilize a genetically engineered mouse model or a cell line system that allows for inducible expression of a lineage tracing marker (e.g., a fluorescent protein) and/or a CRISPR-based barcode.[14][22]
-
Induction and Treatment: Induce the lineage tracing system and begin treatment with the KRAS inhibitor.
-
Sample Collection and Dissociation: At various time points (before and during resistance development), harvest tumors or cell cultures and dissociate them into a single-cell suspension.
-
Single-Cell RNA Sequencing: Perform scRNA-seq on the single-cell suspension to capture the transcriptome of individual cells along with their lineage barcode.[13]
-
Data Analysis:
-
Preprocessing: Perform quality control and normalize the sequencing data.
-
Clustering and Annotation: Cluster cells based on their gene expression profiles and annotate clusters based on known lineage markers.
-
Phylogenetic Reconstruction: Use the lineage barcodes to reconstruct the evolutionary relationships between cells.
-
Trajectory Inference: Apply computational algorithms to infer the developmental trajectories of cells undergoing lineage plasticity.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. sketchviz.com [sketchviz.com]
- 2. 3D tumor cultures for drug resistance and screening development in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. 4dgenome.net [4dgenome.net]
- 7. researchgate.net [researchgate.net]
- 8. Alveolar differentiation drives resistance to KRAS inhibition in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic basis of oncogenic-Kras mediated epithelial-cellular proliferation and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adeno-to-squamous transition drives resistance to KRAS inhibition in LKB1 mutant lung cancer [cancer.fr]
- 11. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. Lineage Tracing by Single-Cell Transcriptomics Decoding Dynamics of Lineage Commitment | Springer Nature Experiments [experiments.springernature.com]
- 14. 15. Lineage tracing — Single-cell best practices [sc-best-practices.org]
- 15. stemcell.com [stemcell.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Challenges in Single-Cell RNA Seq Data Analysis & Solutions [elucidata.io]
- 19. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]
- 20. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New Tools for Lineage Tracing in Cancer In Vivo | Annual Reviews [annualreviews.org]
Validation & Comparative
A Comparative Analysis of Preclinical Efficacy: KRAS Inhibitor-37 vs. Sotorasib
For researchers and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy of the investigational KRAS inhibitor-37 and the clinically approved drug, sotorasib (B605408). Due to the limited publicly available data for this compound, a direct head-to-head comparison of in vivo efficacy is not currently feasible. However, this guide synthesizes the available preclinical data for both compounds to offer a comprehensive overview of their respective potencies and mechanisms of action.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the lack of suitable allosteric binding sites. The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib, has marked a significant breakthrough in the field. This guide compares the preclinical profile of sotorasib with this compound, a potent, preclinical KRAS inhibitor.
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly targets the KRAS G12C mutant protein.[1] It covalently binds to the cysteine residue at position 12, locking the protein in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1]
This compound is a potent, preclinical KRAS inhibitor identified in patent WO2018143315A1. Unlike sotorasib, which is specific for the G12C mutation, this compound has demonstrated binding affinity for wild-type KRAS as well as several common mutant forms, including G12D, G12C, and G12V.
Mechanism of Action and Signaling Pathway
Both sotorasib and this compound exert their effects by modulating the KRAS signaling pathway, a critical cascade that regulates cell proliferation, survival, and differentiation. Activated KRAS (bound to GTP) triggers downstream signaling through multiple effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][3][4][5]
Sotorasib's mechanism is highly specific; it covalently binds to the mutant cysteine in KRAS G12C, trapping it in an inactive state. This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling pathways.[1]
The precise mechanism of action for this compound is not as extensively detailed in the public domain but is presumed to involve direct binding to KRAS, leading to the inhibition of its signaling activity.
Preclinical Efficacy Data
Biochemical and In Vitro Potency
The available data indicates that this compound is a highly potent compound in biochemical assays. In contrast, sotorasib's potency is specific to the KRAS G12C mutant.
| Compound | Target | Assay Type | Potency (IC50/KD) | Reference |
| This compound | KRAS WT | Binding (SPR) | KD: 0.004 nM | [6] |
| KRAS G12D | Binding (SPR) | KD: 0.041 nM | [6] | |
| KRAS G12C | Binding (SPR) | KD: 0.019 nM | [6] | |
| KRAS G12V | Binding (SPR) | KD: 0.144 nM | [6] | |
| H358 (KRAS G12C) | Cell Proliferation | IC50: <2 nM | [6] | |
| SW620 (KRAS G12V) | Cell Proliferation | IC50: 14 nM | [6] | |
| PANC08.13 (KRAS G12D) | Cell Proliferation | IC50: <2 nM | [6] | |
| Sotorasib | KRAS G12C | Cell Proliferation (NCI-H358) | IC50: ~7 nM | [7] |
| KRAS G12C | Cell Proliferation (MIA PaCa-2) | IC50: ~6 nM | [7] |
In Vivo Efficacy
Comprehensive in vivo efficacy data for this compound is not publicly available. Preclinical studies for sotorasib, however, have demonstrated significant anti-tumor activity in various xenograft models.
| Compound | Cancer Model | Mouse Strain | Dosing | Efficacy | Reference |
| Sotorasib | MIA PaCa-2 (Pancreatic) Xenograft | Nude | 100 mg/kg, daily, oral | Tumor growth inhibition | [6] |
| Sotorasib | NCI-H358 (NSCLC) Xenograft | Nude | 100 mg/kg, daily, oral | Tumor regression | [6] |
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol outlines a general method for assessing the effect of KRAS inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H358 for KRAS G12C, SW620 for KRAS G12V) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the KRAS inhibitor (this compound or sotorasib) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours under standard cell culture conditions.
-
Viability Assessment: A cell viability reagent, such as MTT or CellTiter-Glo, is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a dose-response curve fitting model.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of KRAS inhibitors in a mouse xenograft model.
Methodology:
-
Cell Implantation: Human cancer cells with the desired KRAS mutation are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Treatment: Mice are randomized into treatment and control groups. The KRAS inhibitor is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
Sotorasib has demonstrated a clear preclinical and clinical efficacy profile, specifically targeting the KRAS G12C mutation, leading to its regulatory approval.[8][9][10] The available preclinical data for this compound suggests it is a highly potent inhibitor of wild-type and various mutant forms of KRAS in vitro. However, the lack of published in vivo efficacy data for this compound makes a direct comparison of their anti-tumor capabilities in a preclinical setting incomplete. Further studies are required to fully elucidate the in vivo efficacy and therapeutic potential of this compound. Researchers are encouraged to consult the primary literature and patent filings for the most detailed and up-to-date information on these compounds.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
Head-to-Head Comparison: Adagrasib vs. Sotorasib for KRAS G12C Inhibition
A Data-Driven Guide for Researchers and Drug Development Professionals
The discovery of direct inhibitors targeting the KRAS G12C mutation, long considered an "undruggable" oncogene, has ushered in a new era of precision oncology. Two front-runners in this class, adagrasib (Krazati™) and sotorasib (B605408) (Lumakras™), have demonstrated significant clinical activity, leading to their approval for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC). This guide provides a comprehensive head-to-head comparison of adagrasib and sotorasib, focusing on their mechanism of action, preclinical and clinical data, and key experimental protocols to support further research and development in this space. While direct comparative data for a specific compound referred to as "KRAS inhibitor-37" is not extensively available in the public domain, this guide will focus on the two clinically approved and well-characterized inhibitors, adagrasib and sotorasib, and will also touch upon emerging next-generation inhibitors where comparative data exists.
Mechanism of Action: Covalent Targeting of the KRAS G12C Mutant
Both adagrasib and sotorasib are small molecule inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent binding locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the aberrant signaling through pathways like the MAPK/ERK and PI3K/AKT cascades, which are crucial for tumor cell proliferation and survival.[2][3] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation.[4][5]
Preclinical Data Comparison
Preclinical studies are fundamental in characterizing the potency and selectivity of KRAS inhibitors. The following table summarizes key in vitro data for adagrasib, sotorasib, and the emerging inhibitor LY3537982, highlighting their comparative biochemical and cellular activities.
| Parameter | Adagrasib (MRTX849) | Sotorasib (AMG510) | LY3537982 |
| Biochemical Assay | |||
| Kinact/Ki (M-1s-1) | 35,000 | 7,220 | 248,016 |
| Cellular Assays (NCI-H358 NSCLC Cell Line) | |||
| KRAS-GTP Loading IC50 (nM) | 89.9 | 47.9 | 3.35 |
| p-ERK Inhibition IC50 (nM) | 14 | 13.5 | 0.65 |
Data for LY3537982 and its comparison with adagrasib and sotorasib are from a preclinical characterization study.
Clinical Efficacy and Safety
The pivotal clinical trials for adagrasib (KRYSTAL-1) and sotorasib (CodeBreaK 100) have provided a wealth of data on their efficacy and safety in patients with previously treated KRAS G12C-mutated NSCLC.
| Clinical Endpoint | Adagrasib (KRYSTAL-1, Phase II) | Sotorasib (CodeBreaK 100, Phase II) |
| Efficacy | ||
| Objective Response Rate (ORR) | 43.0%[6] | 37.1%[7][8] |
| Disease Control Rate (DCR) | - | 80.5%[9] |
| Median Duration of Response (DOR) | 12.4 months[6] | 10.0 months[8] |
| Median Progression-Free Survival (PFS) | 6.9 months[6] | 6.8 months[7][8] |
| Median Overall Survival (OS) | 14.1 months[6] | 12.5 months[10] |
| Safety (Treatment-Related Adverse Events, Any Grade) | ||
| Nausea | 60.6% (in combination with cetuximab)[11] | - |
| Diarrhea | 48.9% (in combination with cetuximab)[11] | - |
| Vomiting | 51.5% (in combination with cetuximab)[11] | - |
| Fatigue | 42.6% (in combination with cetuximab)[11] | - |
Note: Clinical data can be subject to differences in trial design and patient populations. A matching-adjusted indirect comparison of the phase 3 trials (KRYSTAL-12 for adagrasib and CodeBreaK 200 for sotorasib) suggested comparable efficacy, with some differences in safety profiles and efficacy in patients with brain metastases.[12][13]
Pharmacokinetic Properties
The pharmacokinetic profiles of adagrasib and sotorasib differ, which influences their dosing schedules and potential for drug-drug interactions.
| Parameter | Adagrasib | Sotorasib |
| Half-life (t1/2) | ~23 hours[11] | ~5.5 hours |
| Time to Maximum Concentration (Tmax) | ~6 hours | - |
| CNS Penetration | Yes[4][11] | - |
| Recommended Dosage | 600 mg twice daily | 960 mg once daily |
Experimental Protocols
To facilitate the independent verification and cross-validation of findings, detailed methodologies for key experiments are provided below.
Experimental Workflow: In Vitro Evaluation of KRAS G12C Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of KRAS G12C inhibitors.
Cell Viability Assay for IC50 Determination
Objective: To determine the concentration of the inhibitor that inhibits 50% of cell viability (IC50) in KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
Adagrasib and Sotorasib stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[14] Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the inhibitors in complete growth medium. The final DMSO concentration should be <0.5%.[14] Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plates for 72 hours.[14]
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[14]
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log-transformed inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[14]
Western Blotting for p-ERK Inhibition
Objective: To assess the effect of the inhibitors on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cell lines
-
6-well plates
-
Adagrasib and Sotorasib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2, mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the inhibitors for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer.[16] Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK to normalize for protein loading.[17][18]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.
Conclusion
Adagrasib and sotorasib represent a monumental achievement in targeting KRAS G12C-mutated cancers. While both inhibitors share a common mechanism of action, they exhibit distinct pharmacokinetic profiles and have shown some differences in clinical outcomes and safety profiles in cross-trial comparisons. Adagrasib's longer half-life and CNS penetration may offer advantages in specific clinical scenarios.[4][11] The emergence of next-generation inhibitors like LY3537982, with potentially greater potency, underscores the rapid evolution of this therapeutic landscape. The continued head-to-head comparison of these agents in robust preclinical and clinical studies will be crucial for optimizing treatment strategies and improving outcomes for patients with KRAS G12C-driven malignancies.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 7. CodeBreaK 100 Trial Results Demonstrate Sotorasib Conveys Clinical Benefit Across NSCLC Patient Subgroups [jhoponline.com]
- 8. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C–Mutated NSCLC - Conference Correspondent [conference-correspondent.com]
- 9. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Adagrasib (MRTX849) KRYSTAL-1 Results | AACR 2024 [delveinsight.com]
- 12. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Activity of KRAS Inhibitor-37 through Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting KRAS, a frequently mutated oncogene in human cancers, marks a significant advancement in targeted therapy. Validating the efficacy and mechanism of action of novel inhibitors is a critical step that necessitates a multi-faceted approach. This guide provides a comparative overview of orthogonal assays to rigorously validate the activity of a KRAS inhibitor, here exemplified by inRas37, a pan-RAS targeting antibody. Its performance is contrasted with a mutation-specific covalent inhibitor, Sotorasib (B605408) (AMG510), and a pan-KRAS inhibitor, BAY-293, which acts by disrupting the KRAS-SOS1 interaction.
Utilizing multiple, independent experimental methods to probe the same biological question—a strategy known as orthogonal validation—is essential. This approach ensures that the observed anti-cancer activity is a direct consequence of on-target inhibition and not an artifact of a single experimental setup. A robust validation workflow builds confidence by confirming target engagement, modulation of downstream signaling pathways, and specific anti-proliferative effects.
The Logic of Orthogonal Validation in KRAS Inhibitor Development
A systematic progression of assays is crucial for the efficient and reliable development of KRAS inhibitors. The process typically begins with biochemical assays to confirm direct target interaction, followed by cell-based assays to verify target engagement and downstream pathway modulation in a biologically relevant context. Finally, in vivo studies are conducted to assess efficacy in a whole-organism model. This logical workflow ensures a comprehensive understanding of the inhibitor's activity.
Caption: Logical progression of orthogonal assays for inhibitor validation.
Comparative Analysis of KRAS Inhibitors
The following tables summarize the performance of inRas37, Sotorasib, and BAY-293 across key orthogonal assays. This data provides a snapshot of their distinct mechanisms and potencies.
Table 1: Cell Viability Assays
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50), a key measure of its anti-proliferative potency.
| Inhibitor | Target | Cell Line | Assay Type | IC50 / Effective Concentration |
| inRas37 | Pan-active RAS | MIA PaCa-2, PANC-1 | 3D Cell Viability (MTS) | Significant anti-proliferative effect at 2 µM and 5 µM |
| Sotorasib (AMG510) | KRAS G12C | NCI-H358 | CellTiter-Glo | ~0.006 µM |
| MIA PaCa-2 | CellTiter-Glo | ~0.009 µM | ||
| BAY-293 | Pan-KRAS (SOS1 interaction) | K-562 (KRAS WT) | Not specified | 1,090 nM |
| NCI-H358 (KRAS G12C) | Not specified | 3,480 nM | ||
| BxPC3 (KRAS WT) | MTT | 2.07 µM | ||
| MIA PaCa-2 (KRAS G12C) | MTT | 2.90 µM | ||
| AsPC-1 (KRAS G12D) | MTT | 3.16 µM |
Table 2: Downstream Signaling Inhibition
This assay measures the inhibitor's ability to block the KRAS signaling pathway by quantifying the phosphorylation of key downstream effectors like ERK and AKT.
| Inhibitor | Target | Cell Line | Assay Type | Effect on p-ERK / p-AKT |
| inRas37 | Pan-active RAS | MIA PaCa-2, PANC-1 | Western Blot | Dose-dependent inhibition of p-ERK and p-AKT at 2 µM and 5 µM[1] |
| Sotorasib (AMG510) | KRAS G12C | MIA PaCa-2, LU65 | Western Blot | Reduced phosphorylation of both ERK and AKT[2] |
| BAY-293 | Pan-KRAS (SOS1 interaction) | K-562 (KRAS WT) | Western Blot | Efficiently inhibited p-ERK levels[3][4] |
| 8305C | Western Blot | Significant reduction in p-ERK at 25 µM[5] |
KRAS Signaling Pathway and Inhibitor Mechanisms
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its mutated form, KRAS is perpetually active, leading to uncontrolled cell proliferation through downstream signaling cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. The inhibitors discussed target different aspects of this pathway.
Caption: KRAS signaling pathway and points of inhibitor action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the concentration of an inhibitor that reduces the number of viable cells by 50% (IC50).
Materials:
-
KRAS mutant and wild-type cell lines
-
Complete culture medium
-
KRAS inhibitors (inRas37, Sotorasib, BAY-293)
-
DMSO (vehicle control)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the KRAS inhibitors in complete culture medium. Add 10 µL of the diluted compounds to the respective wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO-treated control wells. Plot the normalized viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Downstream Signaling (p-ERK and p-AKT)
Objective: To assess the inhibition of KRAS downstream signaling pathways by measuring the phosphorylation levels of ERK and AKT.
Materials:
-
KRAS mutant cell lines
-
Complete culture medium
-
KRAS inhibitors
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of KRAS inhibitors or DMSO for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the inhibitor with KRAS within the cell by measuring changes in the thermal stability of the protein upon ligand binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
KRAS mutant cell line
-
KRAS inhibitor
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of the inhibitor or DMSO for a specified time (e.g., 2-4 hours).
-
Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble KRAS protein in each sample by Western blotting or ELISA. Plot the percentage of soluble KRAS protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Conclusion
The validation of a KRAS inhibitor's activity requires a rigorous and multi-pronged approach. By employing a suite of orthogonal assays, researchers can build a comprehensive data package that confirms the inhibitor's mechanism of action, potency, and cellular efficacy. The comparative data presented for inRas37, Sotorasib, and BAY-293 highlight the diverse strategies for targeting KRAS and underscore the importance of using appropriate assays to characterize their distinct profiles. This systematic approach of orthogonal validation is indispensable for advancing the most promising KRAS inhibitors from preclinical research to clinical application.
References
- 1. Combination Therapy of the Active KRAS-Targeting Antibody inRas37 and a PI3K Inhibitor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Biochemical vs. Cell-Based Assays for Validating KRAS Inhibitors
A Guide for Researchers in Oncology Drug Discovery
The discovery of small molecule inhibitors targeting KRAS, a notoriously challenging oncogene, has ushered in a new era of precision medicine for a multitude of cancers. For researchers, scientists, and drug development professionals, the rigorous validation of these inhibitors is paramount. This guide provides an objective comparison of two fundamental methodologies used in this process: biochemical assays and cell-based assays. We will delve into their core principles, present comparative experimental data, and provide detailed protocols for key experiments to aid in the selection of the most appropriate validation strategy.
At a Glance: Key Differences and Performance Metrics
The choice between a biochemical and a cell-based assay is not merely a technical decision; it is a strategic one that influences the interpretation of an inhibitor's potency and potential clinical efficacy. Biochemical assays offer a direct measure of an inhibitor's ability to engage its target in a controlled, in vitro environment. In contrast, cell-based assays provide a more physiologically relevant context, assessing the inhibitor's performance within the complex milieu of a living cell.
The following table summarizes quantitative data for prominent KRAS inhibitors, highlighting the often-observed differences in potency (IC50 values) between biochemical and cellular environments.
| Inhibitor | KRAS Mutant | Biochemical Assay (TR-FRET) IC50 (nM) | Cell-Based Assay (Target Engagement/Proliferation) IC50 | Z'-Factor (Biochemical Assay) |
| MRTX1133 | KRAS(G12D) | 0.14[1][2] | Potent inhibition of pERK and cell viability in G12D-mutant cell lines (single-digit nM)[3] | 0.80[1] |
| KRAS(WT) | 5.37[1][2] | >500-fold selectivity vs. WT KRAS cell line[3] | 0.71[1] | |
| KRAS(G12C) | 4.91[1][2] | - | 0.81[1] | |
| KRAS(G12V) | 7.64[1][2] | - | 0.85[1] | |
| AMG510 | KRAS(G12C) | 8.88[1][2] | High selectivity for KRAS(G12C) cells[1] | 0.81[1] |
| KRAS(WT) | >100,000[1][2] | - | 0.71[1] | |
| KRAS(G12D) | >100,000[1][2] | - | 0.80[1] | |
| KRAS(G12V) | >100,000[1][2] | - | 0.85[1] |
Note: IC50 values can vary between different studies and experimental conditions. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an assay; a value between 0.5 and 1.0 indicates an excellent assay.[4][5][6]
Visualizing the KRAS Signaling Pathway and Validation Workflow
To better understand the context of KRAS inhibitor validation, it is essential to visualize the underlying biological pathway and the experimental workflow.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible protocols are the bedrock of reliable inhibitor validation. Below are methodologies for key biochemical and cell-based assays.
Biochemical Assays
1. AlphaLISA® KRAS/SOS1 Binding Assay
This assay quantifies the interaction between KRAS and the guanine (B1146940) nucleotide exchange factor SOS1, a critical step in KRAS activation. Inhibitors that block this interaction can be identified and characterized.
-
Principle: The assay uses AlphaLISA® acceptor beads conjugated to an anti-6xHis antibody to capture His-tagged SOS1 and glutathione (B108866) donor beads to capture GST-tagged KRAS. In the presence of GTP, KRAS and SOS1 interact, bringing the beads into proximity. Laser excitation of the donor beads results in a light emission signal from the acceptor beads.
-
Materials:
-
GST-tagged KRAS WT protein
-
6xHis-tagged SOS1 protein
-
GTP
-
AlphaLISA® Glutathione Donor Beads
-
Anti-6xHis AlphaLISA® Acceptor Beads
-
AlphaLISA® PPI Buffer
-
384-well AlphaPlate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add His-tagged SOS1 protein to the wells of the AlphaPlate.
-
Incubate for 1 hour at 23°C.
-
Prepare a mix of GST-tagged KRAS WT protein and GTP and add it to the wells.
-
Prepare a mix of Anti-6xHis AlphaLISA Acceptor beads and Glutathione Donor beads and add it to the wells.
-
Incubate for 2 hours at 23°C in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
2. TR-FRET KRAS Nucleotide Exchange Assay
This assay monitors the exchange of GDP for GTP on KRAS, a hallmark of its activation.
-
Principle: GDP-loaded KRAS does not interact with the RAS-binding domain (RBD) of cRAF. The exchange factor SOS1 facilitates the release of GDP, allowing GTP to bind. GTP-bound KRAS then binds to RBD-cRAF. The assay uses a terbium (Tb)-labeled donor and a fluorescently labeled acceptor to generate a FRET signal upon KRAS-RBD interaction.
-
Materials:
-
GDP-loaded KRAS protein (e.g., G12C mutant)
-
SOS1 protein
-
GTP
-
RBD-cRAF protein
-
Tb-labeled donor and fluorescent acceptor
-
Assay buffer
-
384-well microplate
-
-
Procedure:
-
Add diluted GDP-loaded KRAS to each well.
-
Add the test inhibitor or vehicle control.
-
Incubate for 30 minutes at room temperature.
-
Initiate the exchange reaction by adding a mix of GTP and SOS1.
-
Incubate for 30 minutes at room temperature.
-
Add diluted RBD-cRAF to all wells.
-
Add the donor/acceptor mix.
-
Incubate for 60 minutes at room temperature with slow agitation.
-
Read the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: Determine IC50 values from the dose-response curve of the inhibitor.
Cell-Based Assays
1. Western Blot Analysis of p-ERK Inhibition
This assay assesses the inhibitor's ability to block the downstream KRAS signaling cascade by measuring the phosphorylation of ERK.
-
Principle: Activated KRAS leads to the phosphorylation of MEK, which in turn phosphorylates ERK. An effective KRAS inhibitor will reduce the levels of phosphorylated ERK (p-ERK). Western blotting uses antibodies to detect specific proteins in a cell lysate.
-
Materials:
-
KRAS mutant cancer cell line (e.g., NCI-H358 for G12C)
-
Complete culture medium
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control. Calculate the cellular IC50 for p-ERK inhibition.
2. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with an inhibitor, providing a phenotypic readout of its anti-cancer activity.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
-
Materials:
-
KRAS mutant cancer cell line
-
Complete culture medium
-
Test inhibitor and vehicle control
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate overnight.
-
Add serial dilutions of the inhibitor or vehicle control to the wells.
-
Incubate for 72-120 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 value for cell viability.
Conclusion: An Integrated Approach for Robust Validation
Biochemical and cell-based assays each provide critical, yet distinct, pieces of the puzzle in the validation of KRAS inhibitors. Biochemical assays are indispensable for confirming direct target engagement and for high-throughput screening campaigns. However, the data they generate on potency may not always translate directly to a cellular context due to factors like cell permeability, off-target effects, and the complex interplay of cellular signaling pathways.
Cell-based assays, on the other hand, offer a more holistic view of an inhibitor's efficacy, assessing its ability to modulate the KRAS pathway within a living system and ultimately impact cancer cell survival. Discrepancies between biochemical and cellular IC50 values are common and can provide valuable insights into a compound's drug-like properties.
Ultimately, a robust validation strategy for KRAS inhibitors employs an integrated approach, leveraging the strengths of both biochemical and cell-based methodologies. This dual-pronged assessment ensures a comprehensive understanding of an inhibitor's mechanism of action and its potential as a therapeutic agent, paving the way for successful preclinical and clinical development.
References
A Comparative Guide to KRAS G12C Inhibitors: Cross-Validation in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the KRAS G12C mutation has marked a significant milestone in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides a comparative analysis of prominent KRAS G12C inhibitors, focusing on their cross-validation and performance in various cancer cell lines. While the specific compound "KRAS inhibitor-37" was not identifiable in publicly available literature, this guide will focus on well-characterized and clinically relevant KRAS G12C inhibitors: Sotorasib (AMG-510), Adagrasib (MRTX849), MRTX-1257, and LY3537982.
Mechanism of Action: Covalent Inhibition of the "Oncogenic Switch"
KRAS, a small GTPase, functions as a molecular switch in cell signaling, cycling between an active GTP-bound and an inactive GDP-bound state.[1] The G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state that drives downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, leading to uncontrolled cell proliferation and survival.[1][2]
KRAS G12C inhibitors are designed to selectively and covalently bind to the thiol group of the mutant cysteine residue at position 12.[1] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound conformation, thereby blocking its interaction with downstream effectors and abrogating the oncogenic signaling cascade.[1][2]
In Vitro Performance: A Quantitative Comparison
The efficacy of KRAS G12C inhibitors has been evaluated across a panel of cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the reported IC50 values for Sotorasib, Adagrasib, MRTX-1257, and LY3537982 in various cell lines.
Table 1: IC50 Values of Sotorasib (AMG-510) and Adagrasib (MRTX849) in KRAS G12C Mutant Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Sotorasib (AMG-510) | NCI-H358 | Non-Small Cell Lung Cancer | ~6[3] |
| MIA PaCa-2 | Pancreatic Cancer | ~9[3] | |
| NCI-H23 | Non-Small Cell Lung Cancer | 690.4[4] | |
| Adagrasib (MRTX849) | Panel of KRAS G12C lines (2D culture) | Various | 10 - 973[3] |
| Panel of KRAS G12C lines (3D culture) | Various | 0.2 - 1042[3] |
Table 2: IC50 Values of MRTX-1257 and a Broader Range for Sotorasib (AMG-510) in Human KRAS G12C-Mutant Lung Cancer Cell Lines
| Inhibitor | Cell Line Panel | IC50 Range (nM) |
| MRTX-1257 | 13 Human Lung Cancer Cell Lines | 0.1 - 356[5][6] |
| Sotorasib (AMG-510) | 13 Human Lung Cancer Cell Lines | 0.3 - 2534[5][6] |
Table 3: Comparative IC50 Values for KRAS-GTP Loading and p-ERK Inhibition in NCI-H358 Cells
| Inhibitor | KRAS-GTP Loading IC50 (nM) | p-ERK Inhibition IC50 (nM) |
| LY3537982 | 3.35[7][8] | 0.65[7][8] |
| Sotorasib (AMG-510) | 47.9[7][8] | 13.5[7][8] |
| Adagrasib (MRTX849) | 89.9[7][8] | 14[7][8] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the KRAS G12C inhibitor and incubate for 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Downstream Signaling
Western blotting is employed to detect and quantify the levels of specific proteins involved in the KRAS signaling pathway, particularly the phosphorylated (activated) forms of downstream effectors like ERK.[12]
Protocol:
-
Cell Lysis: After treatment with the KRAS G12C inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein levels.
Visualizing the Molecular Landscape
To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research | springermedizin.de [springermedizin.de]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition [mdpi.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Window of KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, turning a previously "undruggable" target into a viable therapeutic avenue.[1] This guide provides a comparative analysis of two leading KRAS G12C inhibitors, Sotorasib (B605408) (AMG 510) and Adagrasib (MRTX849), with a focus on their therapeutic windows. We will delve into their mechanisms of action, present comparative efficacy and safety data from clinical trials, and outline the experimental protocols used to evaluate these crucial parameters.
Mechanism of Action: Covalent Inhibition of KRAS G12C
Both Sotorasib and Adagrasib are small molecule inhibitors that specifically and irreversibly target the cysteine residue of the KRAS G12C mutant protein.[2][3] The KRAS protein is a key component of intracellular signaling pathways that regulate cell growth, differentiation, and survival.[4] It acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state that drives uncontrolled cell proliferation.[4][5]
Sotorasib and Adagrasib covalently bind to the mutant cysteine-12, locking the KRAS G12C protein in its inactive, GDP-bound state.[2][6][7] This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, ultimately inhibiting tumor cell growth.[2][8]
Comparative Efficacy and Safety Data
The therapeutic window of a drug is determined by the balance between its efficacy and its toxicity. Below is a summary of clinical trial data for Sotorasib and Adagrasib in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).
Table 1: Comparative Efficacy in KRAS G12C-Mutated NSCLC
| Parameter | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 37.1%[9][10] | 42.9%[11] |
| Disease Control Rate (DCR) | 80.6%[9][10] | ~96-100%[12] |
| Median Duration of Response (DoR) | 11.1 months[9] | 8.5 months[13] |
| Median Progression-Free Survival (PFS) | 6.8 months[9][10] | 6.5 months[11][13] |
| Median Overall Survival (OS) | 12.5 months[9][11] | 12.6 months[11][13] |
Table 2: Comparative Safety and Tolerability in KRAS G12C-Mutated NSCLC
| Adverse Event Profile | Sotorasib | Adagrasib |
| Common Adverse Reactions (≥20%) | Diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, cough.[14][15] | Nausea, diarrhea, vomiting, fatigue, musculoskeletal pain, hepatotoxicity, renal impairment, edema, dyspnea, decreased appetite. |
| Treatment-Related Adverse Events (TRAEs) Leading to Discontinuation | 7.1%[9] | Data suggests a higher rate of TRAEs leading to dose reduction or interruption compared to sotorasib.[16] |
| Notable Toxicities | Hepatotoxicity.[17] | Gastrointestinal toxicities, QTc interval prolongation.[5] |
A matching-adjusted indirect comparison of the CodeBreaK 200 (Sotorasib) and KRYSTAL-12 (Adagrasib) trials suggested comparable efficacy between the two drugs in terms of PFS and ORR.[16][18] However, Sotorasib demonstrated a more favorable safety profile with lower odds of treatment-related adverse events.[16][18]
Experimental Protocols
The evaluation of the therapeutic window for KRAS inhibitors involves a series of preclinical and clinical studies.
1. Preclinical Evaluation:
-
Cell-Based Assays:
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTS): To determine the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) in KRAS G12C mutant cancer cell lines versus wild-type cell lines. This provides an initial assessment of potency and selectivity.
-
Biochemical Assays: To measure the direct inhibition of KRAS G12C protein activity.
-
-
In Vivo Tumor Models (Xenografts and Patient-Derived Xenografts - PDX):
-
Efficacy Studies: To assess the anti-tumor activity of the inhibitor in animal models bearing KRAS G12C-mutated tumors. Key endpoints include tumor growth inhibition (TGI) and tumor regression.
-
Toxicology Studies: To determine the maximum tolerated dose (MTD) and identify potential off-target toxicities in animals.
-
2. Clinical Evaluation (Clinical Trials):
-
Phase I (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the inhibitor in patients with KRAS G12C-mutated solid tumors.[19]
-
Phase II (Dose Expansion): To evaluate the efficacy (ORR, DoR, PFS) and further assess the safety of the inhibitor at the RP2D in a larger patient population with a specific cancer type (e.g., NSCLC).[9][10]
-
Phase III (Confirmatory): To compare the efficacy and safety of the KRAS inhibitor against the standard of care in a randomized controlled trial.[20]
Visualizing Key Pathways and Workflows
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in downstream signaling pathways that are constitutively activated by the G12C mutation and subsequently inhibited by Sotorasib and Adagrasib.
References
- 1. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 7. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newly FDA-approved targeted therapy sotorasib prolongs survival in KRAS G12C-mutated lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 10. ilcn.org [ilcn.org]
- 11. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. oncodaily.com [oncodaily.com]
- 14. Sotorasib - Wikipedia [en.wikipedia.org]
- 15. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. ascopubs.org [ascopubs.org]
- 20. amgen.com [amgen.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for KRAS Inhibitor-37
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like KRAS inhibitor-37 are critical for ensuring laboratory safety and environmental protection. As specific disposal protocols for "this compound" are not publicly available, the following guidelines are based on the general procedures for the safe handling and disposal of KRAS inhibitors as a class of hazardous and potentially cytotoxic compounds. It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for detailed instructions before handling or disposing of this compound.
Immediate Safety and Handling
When working with this compound, adherence to strict safety protocols is mandatory to minimize exposure risk. Always handle the compound in a designated area, such as a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear double-layered nitrile or other chemical-resistant gloves. Change gloves immediately if they become contaminated.[1]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles at all times.[1][2]
-
Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.[1]
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the solid compound or if there is a risk of aerosol generation.[1][2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[3]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan for this compound
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional, local, state, and federal regulations.[2][3]
Key Disposal Information Summary
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Unused/Expired Compound | Original container or a sealed, compatible waste container. | "Hazardous Waste," "this compound," Hazard Class. | Collection by licensed hazardous waste contractor for high-temperature incineration.[2][4] |
| Contaminated Solid Waste (gloves, pipette tips, vials, bench paper) | Designated, labeled hazardous waste container lined with a heavy-duty plastic bag.[1] | "Hazardous Waste," "this compound," Hazard Class. | Collection by licensed hazardous waste contractor for high-temperature incineration.[4] |
| Contaminated Liquid Waste (solutions containing the inhibitor) | Sealed, leak-proof, and shatter-resistant liquid waste container compatible with the solvent.[2][4] | "Hazardous Waste," "this compound," all chemical components, Hazard Class. | Chemical inactivation (if applicable and permitted), followed by collection by a licensed hazardous waste contractor for incineration.[1][2] |
| Contaminated Sharps Waste (needles, syringes, scalpels) | Designated, puncture-proof sharps container labeled for cytotoxic waste.[1][4] | "Hazardous Waste," "Cytotoxic Sharps." | Collection by licensed hazardous waste contractor for incineration.[4] |
Experimental Protocol: General Chemical Inactivation
For liquid waste containing KRAS inhibitors, a preliminary chemical inactivation step may be recommended to reduce the compound's potency before disposal. Always perform this procedure in a certified chemical fume hood.
-
Prepare Inactivating Solution: Prepare a fresh solution of an appropriate inactivating agent, such as 10% sodium hypochlorite (B82951) (bleach). The choice of inactivating agent should be confirmed for compatibility with the specific inhibitor and solvents used.
-
Inactivation: Slowly and with constant stirring, add the liquid waste containing this compound to the inactivating solution. A recommended ratio is 1 part waste to 10 parts inactivating solution.[1]
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the active compound.[1]
-
Neutralization and Disposal: After the inactivation period, neutralize the solution if necessary (e.g., if it is acidic or basic). The resulting solution must still be collected and disposed of as hazardous chemical waste.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
KRAS Signaling Pathway Overview
KRAS is a key protein in intracellular signaling pathways that control cell growth, proliferation, and survival. In its active, GTP-bound state, KRAS activates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Mutations in KRAS, such as G12C, can lock the protein in a permanently active state, leading to uncontrolled cell division and cancer. KRAS inhibitors are designed to specifically target these mutated proteins, blocking their activity and inhibiting the downstream signaling that drives tumor growth.
Caption: Simplified KRAS signaling pathway and the action of an inhibitor.
References
Essential Safety and Operational Protocols for Handling KRAS Inhibitor-37
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount, especially when working with potent compounds like KRAS inhibitor-37. This guide provides essential safety protocols, operational plans, and disposal procedures to foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
Due to the potent nature of KRAS inhibitors, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE is recommended for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves | Two pairs of nitrile or other chemically resistant gloves are recommended, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Body Protection | Impervious laboratory coat or gown | Should be solid-front, long-sleeved, with tight-fitting cuffs and resistant to chemical permeation. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Quantitative Data Summary for this compound
The following table summarizes key quantitative data for this compound.[1][2][3][4][5][6]
| Parameter | Value |
| Molecular Formula | C32H33ClFN7O3 |
| Molecular Weight | 618.1 g/mol |
| CAS Number | 3058573-95-5 |
| Binding Affinity (Kd) | KRAS WT: 0.004 nMKRAS G12D: 0.041 nMKRAS G12C: 0.019 nMKRAS G12V: 0.144 nM |
| Inhibitory Concentration (IC50) | H358, SW620, PANC08.13 cells: <2 nM - 14 nM |
KRAS Signaling Pathway
KRAS is a central node in key signaling pathways that regulate cell proliferation, survival, and differentiation.[7] When mutated, KRAS becomes constitutively active, leading to uncontrolled cell growth.[7] this compound targets KRAS to block these downstream oncogenic signals. The diagram below illustrates the simplified KRAS signaling cascade.
Operational Plan: Handling and Preparation
Adherence to a strict operational workflow is crucial for safety and experimental reproducibility.
Experimental Workflow for Handling this compound
Step-by-Step Handling Protocol
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare the Workspace: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper.
-
Weighing the Compound:
-
Use a dedicated, calibrated analytical balance within the fume hood.
-
Use anti-static weighing paper or a disposable weigh boat.
-
Handle the solid compound carefully to avoid generating dust.
-
-
Preparing Stock Solutions:
-
Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the pre-weighed compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials containing the solid compound. Collect in a designated, labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous waste.
Disposal Procedures
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any solvents present.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.
-
Empty Container Disposal: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing, deface the original label and dispose of the container as instructed by your EHS department.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound or any contaminated waste down the drain.
-
DO NOT dispose of contaminated waste in the regular trash.
Experimental Protocol: Cell Viability Assay
This protocol is a general method to assess the effect of a KRAS inhibitor on the proliferation of cancer cells and can be adapted for this compound.
-
Cell Culture: Plate KRAS-mutant cancer cells (e.g., H358, SW620) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. KRAS 抑制剂-37 | this compound | CAS 3058573-95-5 | KRAS抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. KRAS G12C inhibitor 37 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
